molecular formula C15H20O4 B1253591 (-)-11,13-Dehydroeriolin

(-)-11,13-Dehydroeriolin

Cat. No.: B1253591
M. Wt: 264.32 g/mol
InChI Key: SSZZFAJCDFWCJW-JCJKHTMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one is a natural product found in Carpesium abrotanoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

InChI

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1

InChI Key

SSZZFAJCDFWCJW-JCJKHTMNSA-N

SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C

Canonical SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Synonyms

11(13)-dehydroivaxillin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (-)-11,13-Dehydroeriolin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone primarily isolated from the plant Carpesium abrotanoides L., has emerged as a compound of interest in oncological research. Possessing a characteristic α-methylene-γ-lactone moiety, this natural product exhibits significant antiproliferative and pro-autophagic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its potential mechanisms of action, including the induction of protective autophagy. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound, also known as 11(13)-Dehydroivaxillin, is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄.[1] Its chemical structure is characterized by a complex fused ring system and an exocyclic double bond at the 11 and 13 positions, which is a common feature in many biologically active sesquiterpene lactones.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 87441-73-4[1]
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Appearance Pale yellow to yellowish-green solid[2]
Melting Point High melting point (specific value not reported)[2]
Boiling Point 415.0 ± 45.0 °C (Predicted)[1]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in ethanol, chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Biological Activity

This compound has demonstrated notable biological activities, primarily its antiproliferative effects on various cancer cell lines and its ability to induce protective autophagy.

Antiproliferative Activity

Studies have shown that this compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. The α-methylene-γ-lactone functional group is believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeED₅₀ (µM)Source(s)
L1210Leukemia< 20[3]
A549Lung Carcinoma< 20[3]
SK-OV-3Ovarian Cancer< 20[3]
SK-MEL-2Melanoma< 20[3]
XF-498CNS Cancer< 20[3]
HCT-15Colon Cancer< 20[3]
Induction of Protective Autophagy

Recent research has indicated that sesquiterpene lactones isolated from Carpesium abrotanoides, including compounds structurally related to this compound, can induce protective autophagy in cancer cells.[4] Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. In the case of some anticancer agents, the induction of autophagy can be a mechanism of drug resistance, where the cancer cells utilize autophagy to survive the stress induced by the treatment. Understanding this dual role is critical for the development of effective therapeutic strategies.

Experimental Protocols

Isolation of this compound from Carpesium abrotanoides

The following is a general protocol for the isolation of sesquiterpene lactones from Carpesium abrotanoides, which can be adapted for the specific purification of this compound.

Diagram 1: General Workflow for Isolation of this compound

G start Air-dried and powdered Carpesium abrotanoides L. extraction Extraction with 95% Ethanol at room temperature start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition separation Silica Gel Column Chromatography (Gradient elution: Petroleum Ether - Ethyl Acetate) partition->separation purification Preparative HPLC (C18 column, Methanol-Water) separation->purification end This compound purification->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered whole plant of Carpesium abrotanoides L. is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with sesquiterpene lactones, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a methanol-water mobile phase to yield pure this compound.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram 2: MTT Assay Workflow

G start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read Measure absorbance at 570 nm add_dmso->read end Calculate IC50 value read->end

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Autophagy Induction Assessment (Western Blot)

Western blotting can be used to detect changes in the levels of key autophagy-related proteins, such as LC3 and p62. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy induction.

Diagram 3: Western Blot Workflow for Autophagy Markers

G start Treat cells with This compound lysis Lyse cells and collect protein extracts start->lysis quantification Determine protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (anti-LC3, anti-p62, anti-β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signals using chemiluminescence secondary_ab->detection end Analyze protein band intensity detection->end

Caption: Workflow for assessing autophagy induction via Western blot.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce autophagy suggests a potential interaction with key regulatory pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell growth, proliferation, and survival and are often dysregulated in cancer.

Diagram 4: Hypothesized Signaling Pathway of this compound

G compound This compound pi3k PI3K compound->pi3k Inhibition (?) apoptosis Apoptosis compound->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy Inhibition autophagy->apoptosis Crosstalk

Caption: Hypothesized mechanism of action for this compound.

The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for the induction of autophagy. By inhibiting this pathway, this compound may relieve the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes. The interplay between autophagy and apoptosis is complex and context-dependent. Further research is needed to elucidate the exact molecular targets of this compound and to understand how it orchestrates these cellular processes to exert its anticancer effects.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and autophagy-inducing properties. Its potential to modulate key cancer-related signaling pathways makes it an attractive candidate for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a foundation for researchers to explore the therapeutic potential of this and other related sesquiterpene lactones. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models.

References

Spectroscopic and Biological Insights into (-)-11,13-Dehydroeriolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-11,13-Dehydroeriolin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification and characterization. Furthermore, this document details the experimental protocols for the isolation and analysis of this compound and explores its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key NMR and MS data points.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)
Data not available in search results

Note: Specific MS data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when it becomes available.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of standard laboratory procedures for natural product chemistry.

Isolation of this compound

This compound is a natural product that can be isolated from plants of the Carpesium genus, such as Carpesium abrotanoides L.[1] A general procedure for the isolation of sesquiterpene lactones from plant material is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques for purification. This typically includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for final purification to obtain the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Mass Spectrometry (MS):

    • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

    • Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Biological Activity and Signaling Pathways

This compound, also known as 11(13)-dehydroivaxillin, has demonstrated significant cytotoxic activity against various cancer cell lines.[2] Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, particularly the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Studies have shown that 11(13)-dehydroivaxillin can directly interact with IKKα/IKKβ, key kinases in the NF-κB pathway, leading to the inhibition of NF-κB activation.[3] This inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects on cancer cells.[3]

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a sesquiterpene lactone with promising anticancer properties. While detailed, publicly available spectroscopic datasets are currently limited, the established methodologies for the isolation and characterization of related natural products provide a clear path for further investigation. The elucidation of its inhibitory action on the NF-κB signaling pathway offers a solid foundation for future research into its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers dedicated to the exploration of novel anticancer agents from natural sources.

References

The Core Biosynthesis Pathway of Sesquiterpene Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Sesquiterpene lactones (STLs) are a diverse class of naturally occurring bioactive compounds with significant therapeutic potential, including anti-inflammatory, anti-malarial, and anti-cancer properties. This guide provides an in-depth technical overview of the core biosynthetic pathway of STLs, from the central precursor farnesyl pyrophosphate (FPP) to the formation of characteristic sesquiterpene backbones and their subsequent oxidative modifications. Detailed experimental protocols for key analytical and biochemical procedures are provided, alongside quantitative data on enzyme kinetics. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of STL biosynthesis for applications in metabolic engineering and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of sesquiterpene lactones is a multi-step process that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][2] This central pathway can be broadly divided into two key stages: the formation of the sesquiterpene skeleton by sesquiterpene synthases (STSs) and the subsequent oxidative modifications, primarily by cytochrome P450 monooxygenases (CYPs), which lead to the formation of the characteristic lactone ring and other functional groups.[3][4]

Formation of the Sesquiterpene Backbone

The initial and often rate-limiting step in STL biosynthesis is the cyclization of the linear C15 precursor, FPP, into a diverse array of cyclic sesquiterpene scaffolds.[5] This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). The specific STS involved determines the foundational carbon skeleton of the resulting STL. Two of the most well-characterized STSs in the context of STL biosynthesis are:

  • Germacrene A Synthase (GAS): This enzyme catalyzes the formation of (+)-germacrene A, a key intermediate in the biosynthesis of a large number of STLs, including costunolide and parthenolide.[6][7]

  • Amorpha-4,11-diene Synthase (ADS): ADS is the first committed enzyme in the biosynthesis of artemisinin, a potent antimalarial drug. It converts FPP to amorpha-4,11-diene.[5]

Oxidative Modifications and Lactone Ring Formation

Following the formation of the sesquiterpene backbone, a series of oxidative reactions occur, which are predominantly catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, ultimately leading to the formation of the γ-lactone ring that is a hallmark of STLs. Key CYPs in this process include:

  • Germacrene A Oxidase (GAO): This enzyme hydroxylates germacrene A at the C12 position, initiating the pathway towards costunolide.

  • Costunolide Synthase (COS): This P450 enzyme further oxidizes the germacrene A-derived intermediate to form costunolide, a central precursor for many other STLs.[8][9]

  • Kauniolide Synthase (KLS): This enzyme is involved in the conversion of costunolide to kauniolide, demonstrating the role of CYPs in further diversifying the STL landscape.[10]

The following diagram illustrates the core biosynthetic pathway leading to the formation of costunolide, a key intermediate for many sesquiterpene lactones.

Sesquiterpene_Lactone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL)

Core biosynthetic pathway of costunolide.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. Below is a summary of reported kinetic data for key sesquiterpene synthases.

EnzymeSubstrateKm (µM)Vmax (pmol h⁻¹ µg⁻¹)kcat (s⁻¹)Source OrganismReference
Germacrene A Synthase (CiGASsh)FPP3.221.5-Cichorium intybus[7]
Germacrene A Synthase (CiGASlo)FPP6.913.9-Cichorium intybus[7]
Amorpha-4,11-diene SynthaseFPP0.6 - 9--Artemisia annua[11]
Amorpha-4,11-diene Synthase (H448A variant)FPP--~5x WTArtemisia annua[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sesquiterpene lactone biosynthesis.

Heterologous Expression and Purification of Sesquiterpene Synthases in E. coli

This protocol describes the expression of a sesquiterpene synthase gene in E. coli and subsequent purification of the recombinant protein.

Materials:

  • Expression vector (e.g., pET series) containing the sesquiterpene synthase gene with a polyhistidine tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of wash buffer.

  • Elute the protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

  • Desalt the purified protein into a suitable storage buffer.

The following diagram illustrates the general workflow for heterologous expression and purification.

Experimental_Workflow cluster_ecoli E. coli Expression cluster_purification Protein Purification Transformation Transformation of Plasmid Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Elution Elution AffinityChrom->Elution Analysis Analysis Elution->Analysis SDS-PAGE, Western Blot

Workflow for heterologous protein expression and purification.
In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol is for determining the activity of a purified sesquiterpene synthase.

Materials:

  • Purified sesquiterpene synthase.

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT).

  • Farnesyl pyrophosphate (FPP) substrate.

  • Organic solvent for extraction (e.g., hexane or ethyl acetate).

  • Internal standard (e.g., caryophyllene).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified enzyme in a glass vial.

  • Initiate the reaction by adding FPP to a final concentration in the low micromolar range.

  • Overlay the reaction mixture with an equal volume of the organic solvent containing the internal standard.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Stop the reaction by vortexing vigorously to extract the sesquiterpene products into the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the extracted products by GC-MS.

  • Identify the product peaks by comparing their mass spectra and retention times with authentic standards or library data.

  • Quantify the product formation relative to the internal standard.

GC-MS Analysis of Sesquiterpenes

This protocol outlines the general conditions for analyzing sesquiterpene products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/minute to 150°C.

    • Ramp 2: 10°C/minute to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

LC-MS/MS Analysis of Sesquiterpene Lactones

This protocol provides a general method for the sensitive and selective quantification of sesquiterpene lactones.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the compounds of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions for each target STL must be optimized.

Regulation of Sesquiterpene Lactone Biosynthesis

The biosynthesis of STLs is tightly regulated by a complex network of signaling molecules and transcription factors. The phytohormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that induce the expression of STL biosynthetic genes in response to various stresses, such as herbivory and pathogen attack.[13]

The jasmonate signaling pathway culminates in the activation of various transcription factor families, including:

  • MYC: MYC2 is a key transcription factor that acts as a master regulator of jasmonate-responsive genes, including those involved in STL biosynthesis.[13]

  • WRKY: WRKY transcription factors have been shown to regulate the expression of genes in the artemisinin biosynthetic pathway.[14]

  • AP2/ERF: Members of the APETALA2/Ethylene Response Factor family are also implicated in the regulation of STL biosynthesis.[14]

  • bHLH: Basic helix-loop-helix transcription factors can regulate the expression of key enzymes in the sesquiterpene biosynthesis pathway.[14]

The following diagram provides a simplified overview of the jasmonate signaling pathway leading to the activation of STL biosynthesis.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Ile Jasmonate-Isoleucine (JA-Ile) Stress->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Repressor Proteins SCF_COI1->JAZ Ubiquitination and Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses STL_Genes Sesquiterpene Lactone Biosynthesis Genes MYC2->STL_Genes Activates Transcription

Simplified jasmonate signaling pathway regulating STL biosynthesis.

Conclusion

The biosynthesis of sesquiterpene lactones is a complex and highly regulated process with significant implications for drug development and crop improvement. A thorough understanding of the core biosynthetic pathway, the enzymes involved, and their regulation is crucial for the successful metabolic engineering of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the vast potential of sesquiterpene lactones.

References

Unveiling the Biological Potential of (-)-11,13-Dehydroeriolin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from the medicinal plant Carpesium abrotanoides L., has emerged as a molecule of interest in cancer research due to its notable antiproliferative properties. This technical guide provides a comprehensive analysis of its biological activity, focusing on its cytotoxic effects and its role in inducing protective autophagy. The information presented herein is intended to support further investigation and potential therapeutic development of this natural compound.

Core Biological Activity: Cytotoxicity and Autophagy Induction

This compound, also known as 11,13-didehydroivaxillin, demonstrates significant cytotoxic activity against a range of human tumor cell lines.[1] Furthermore, sesquiterpene lactones from Carpesium abrotanoides L. have been shown to induce protective autophagy, a cellular process of self-digestion that can have a dual role in cancer, either promoting cell survival or contributing to cell death.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been quantitatively assessed against several human cancer cell lines. The following table summarizes the reported median effective dose (ED50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. All tested sesquiterpene lactones from the source plant, including this compound, exhibited significant cytotoxicity with ED50 values below 20 microM.[1]

Cell LineCancer TypeED50 (µM)
L1210Leukemia< 20
A549Lung Carcinoma< 20
SK-OV-3Ovarian Cancer< 20
SK-MEL-2Melanoma< 20
XF-498CNS Cancer< 20
HCT-15Colon Cancer< 20

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The ED50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Autophagy Detection: LC3 Immunoblotting

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. This can be monitored by Western blotting.

Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes.

Protocol:

  • Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the level of LC3-II relative to a loading control (e.g., β-actin or GAPDH) indicates the induction of autophagy.

Visualizing the Biological Processes

The following diagrams illustrate the experimental workflow and the induced signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Outcome start Cancer Cell Lines (e.g., A549, HCT-15) treatment Treatment with This compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity autophagy Autophagy Assay (LC3 Immunoblot) treatment->autophagy ed50 Determination of ED50 Values cytotoxicity->ed50 lc3_ratio Analysis of LC3-II/LC3-I Ratio autophagy->lc3_ratio conclusion Antiproliferative Activity & Autophagy Induction ed50->conclusion lc3_ratio->conclusion

Caption: Experimental workflow for assessing the biological activity of this compound.

autophagy_pathway cluster_cellular_process Autophagy Induction cluster_outcome Cellular Outcome compound This compound initiation Initiation Complex (ULK1 complex) compound->initiation Induces nucleation Nucleation (PI3K complex) initiation->nucleation elongation Phagophore Elongation nucleation->elongation lc3_conversion LC3-I → LC3-II (Lipidation) elongation->lc3_conversion autophagosome Autophagosome Formation elongation->autophagosome fusion Autophagosome-Lysosome Fusion autophagosome->fusion degradation Degradation of Cargo & LC3-II fusion->degradation outcome Protective Autophagy degradation->outcome Leads to

Caption: Proposed signaling pathway for this compound-induced protective autophagy.

References

In-depth Analysis of (-)-11,13-Dehydroeriolin's Antiproliferative Effects on Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel anticancer agents will find the sesquiterpene lactone (-)-11,13-Dehydroeriolin to be a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth data regarding its specific antiproliferative effects, quantitative metrics, and mechanisms of action.

A key study by Yang BJ, et al., published in Natural Product Research in 2022, investigated fourteen sesquiterpene lactones from Carpesium abrotanoides L., including this compound (referred to as compound 9 in some commercial contexts). While this study is the primary source citing the compound's activity, the published abstract focuses on the potent effects of a different compound, designated as compound 6. The abstract details that compound 6 exhibited strong cytotoxic activity against five human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MDA-MB-231 (breast adenocarcinoma), and CNE2 (nasopharyngeal carcinoma), with IC50 values ranging from 2.73 to 7.21 µM.[1][2] Furthermore, this compound was found to induce G2/M cell cycle arrest and apoptosis through the accumulation of reactive oxygen species (ROS).[1][2] The study also mentions that compounds 1 and 6 were capable of activating protective autophagy and inducing lysosomal biogenesis.[1][2]

Unfortunately, the full text of this pivotal study, which may contain the specific data for this compound, is not accessible through publicly available databases. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound—cannot be fulfilled at this time.

Future Research Directions

The preliminary information on the class of compounds from Carpesium abrotanoides L. suggests a promising area for cancer research. To fully understand the therapeutic potential of this compound, further investigation is imperative. Future studies should focus on:

  • Quantitative analysis of cytotoxicity: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • Elucidation of the mechanism of action: Investigating its effects on cell cycle progression, apoptosis, and other forms of cell death.

  • Identification of molecular targets and signaling pathways: Uncovering the specific proteins and cellular pathways modulated by the compound to exert its antiproliferative effects.

Without access to more detailed research, a comprehensive technical guide on the antiproliferative effects of this compound on cancer cells remains an objective for future work, pending the publication of more extensive data.

References

In Vitro Mechanism of Action of (-)-11,13-Dehydroeriolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of published research on the in vitro mechanism of action of the specific compound, (-)-11,13-Dehydroeriolin. Extensive searches of scholarly databases did not yield specific studies detailing its molecular interactions, signaling pathways, or effects on cellular processes.

The initial investigation into the mechanism of action of "this compound" returned information on a variety of other, structurally distinct compounds. These included other natural products and synthetic molecules, which, while exhibiting interesting biological activities, are not directly relevant to the specified topic.

Therefore, it is not possible at this time to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for the in vitro mechanism of action of this compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of data, the following steps are recommended for any party interested in the potential of this compound:

  • Primary Research: The primary need is for foundational in vitro research to be conducted and published. This would involve:

    • Cytotoxicity Screening: Initial assays to determine the cytotoxic or cytostatic effects of this compound against a panel of human cancer cell lines.

    • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of the compound.

    • Mechanism of Action Studies: Once a target or a significant cellular effect is identified, further investigation into the downstream signaling pathways would be necessary. This could involve techniques like Western blotting, qPCR, and reporter gene assays.

  • Structural Analogs: In the absence of data on this compound, researchers may consider investigating structurally related eriolin compounds to infer potential mechanisms of action that could be tested experimentally.

This document will be updated as soon as peer-reviewed research on the in vitro mechanism of action of this compound becomes publicly available. Until then, this topic remains an open area for scientific discovery.

Unveiling the Role of (-)-11,13-Dehydroeriolin in Cancer Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from Carpesium abrotanoides L., has emerged as a molecule of interest in cancer research due to its antiproliferative properties. Recent studies have indicated that one of the mechanisms underlying its anticancer activity involves the induction of protective autophagy in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound-induced autophagy, including available quantitative data, detailed experimental protocols for key assays, and a visualization of the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

This compound is a natural product belonging to the class of sesquiterpene lactones[1]. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects[2][3]. A study by Yang et al. identified this compound (referred to as compound 6 in their research) as a potent inducer of protective autophagy in various cancer cell lines. This finding suggests a complex role for autophagy in the cellular response to this compound, which may have significant implications for its application in cancer therapy.

Quantitative Data

The following tables summarize the currently available quantitative data on the biological activity of this compound in cancer research.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.73 - 7.21
HepG2Hepatocellular Carcinoma2.73 - 7.21
HCT116Colorectal Carcinoma2.73 - 7.21
MDA-MB-231Breast Cancer2.73 - 7.21
CNE2Nasopharyngeal Carcinoma2.73 - 7.21

Data extracted from the abstract of Yang BJ, et al. Nat Prod Res. 2022 Jun;36(12):3207-3210.

Table 2: Induction of Lysosomal Biogenesis by this compound

ParameterValue
Increase in Lysosomal Biogenesis163.7%

Data extracted from the abstract of Yang BJ, et al. Nat Prod Res. 2022 Jun;36(12):3207-3210.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-induced autophagy. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for Autophagy Markers

This protocol is used to detect changes in the expression levels of key autophagy-related proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Beclin-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.

Lysosomal Biogenesis and Autophagic Flux Assay (LysoTracker Staining)

This protocol is used to visualize and quantify acidic vesicular organelles, including lysosomes and autolysosomes.

Materials:

  • Cancer cells grown on glass coverslips or in glass-bottom dishes

  • This compound

  • LysoTracker Red DND-99 (or other LysoTracker probes)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in glass-bottom dishes and treat with this compound for the desired time.

  • In the last 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

  • (Optional) In the last 10 minutes, add Hoechst 33342 for nuclear counterstaining.

  • Wash the cells with pre-warmed PBS.

  • Mount the coverslips with mounting medium or add fresh medium to the dishes.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity or the number of puncta per cell to assess lysosomal biogenesis and autophagic flux.

Signaling Pathways and Experimental Workflows

While the precise signaling pathway activated by this compound to induce autophagy has not been fully elucidated, many natural products, including other sesquiterpene lactones, are known to modulate the PI3K/Akt/mTOR pathway[4][5][6]. Inhibition of the mTOR complex 1 (mTORC1) is a central mechanism for autophagy induction. The following diagrams illustrate a potential signaling pathway and a typical experimental workflow for investigating autophagy.

Autophagy_Signaling_Pathway Dehydroeriolin This compound ROS ROS Generation Dehydroeriolin->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Beclin1_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_complex Autophagosome_formation Autophagosome Formation Beclin1_complex->Autophagosome_formation Autophagy Protective Autophagy Autophagosome_formation->Autophagy

Caption: Hypothetical signaling pathway for this compound-induced autophagy.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot for LC3-II/I, p62, Beclin-1 treatment->western ifm Immunofluorescence for LC3 puncta & Lysosomes treatment->ifm data_analysis Data Analysis and Pathway Interpretation viability->data_analysis western->data_analysis ifm->data_analysis end Conclusion data_analysis->end

References

Cytotoxic Effects of Sesquiterpene Lactones from Carpesium abrotanoides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesium abrotanoides L., a plant belonging to the Asteraceae family, has a rich history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have revealed that a significant portion of its bioactivity can be attributed to a diverse group of sesquiterpene lactones. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, positioning them as promising candidates for novel anticancer drug development. This technical guide provides a comprehensive overview of the cytotoxic sesquiterpene lactones isolated from Carpesium abrotanoides, their mechanisms of action, and detailed experimental protocols for their study. Quantitative data on their cytotoxic activities are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Sesquiterpene lactones are a large and structurally diverse class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. The α-methylene-γ-lactone moiety is a common feature in many of these compounds and is often associated with their biological activity, including their cytotoxic effects. Numerous sesquiterpene lactones have been isolated from Carpesium abrotanoides, exhibiting significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), often through the modulation of critical cellular signaling pathways such as the JAK2/STAT3 cascade.

Sesquiterpene Lactones from Carpesium abrotanoides and Their Cytotoxic Activities

A variety of sesquiterpene lactones have been isolated and identified from Carpesium abrotanoides. The cytotoxic activities of these compounds have been evaluated against a broad panel of human cancer cell lines. The following tables summarize the quantitative data (IC50 and ED50 values) for some of the most potent sesquiterpene lactones from this plant.

Table 1: Cytotoxic Activity (IC50 in µM) of Sesquiterpene Lactones from Carpesium abrotanoides

CompoundA549 (Lung)HepG2 (Liver)HCT116 (Colon)MDA-MB-231 (Breast)CNE2 (Nasopharyngeal)K562 (Leukemia)
Compound 6 (from a study of 14 SLs) 2.73 - 7.212.73 - 7.212.73 - 7.212.73 - 7.212.73 - 7.21<10
Dicarabrol C >20----3.7
Telekin -2.95----
2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide -9.83----
Oxoeudesm-11(13)-eno-12,8α-lactone -4.15----

Note: Data compiled from multiple sources. A range indicates the reported activity across the five cell lines in that particular study.[1]

Table 2: Cytotoxic Activity (ED50 in µM) of Sesquiterpene Lactones from Carpesium abrotanoides

CompoundL1210 (Leukemia)A549 (Lung)SK-OV-3 (Ovarian)SK-MEL-2 (Melanoma)XF-498 (CNS)HCT-15 (Colon)
4α,5α-epoxy-10α,14-dihydro-inuviscolide <20<10<10<10<10<10
2,3-dihydroaromomaticin <20<10<10<10<10<10
Carpesiolin <20<20<20<20<20<20
Carabrone <20<20<20<20<20<20
Carabrol <20<20<20<20<20<20
Telekin <20<10<10<10<10<10
Ivalin <20<10<10<10<10<10
11,13-didehydroivaxillin <20<20<20<20<20<20

Note: All listed compounds showed ED50 values of less than 20 µM against all tested cell lines.[2]

Mechanisms of Cytotoxic Action

The cytotoxic effects of sesquiterpene lactones from Carpesium abrotanoides are mediated by several interconnected mechanisms, primarily leading to cancer cell death and inhibition of proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which these compounds exert their anticancer effects. This process is tightly regulated by a cascade of molecular events. Sesquiterpene lactones from C. abrotanoides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. For instance, "Compound 6" has been observed to induce G2/M phase cell cycle arrest in a dose-dependent manner.[1] This prevents the cells from entering mitosis and ultimately leads to cell death.

Generation of Reactive Oxygen Species (ROS)

Several sesquiterpene lactones from C. abrotanoides can induce the accumulation of reactive oxygen species (ROS) within cancer cells.[1] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and triggering apoptotic cell death.

Modulation of Signaling Pathways

The JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. Certain sesquiterpene lactones from C. abrotanoides, such as telekin, 2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide, and oxoeudesm-11(13)-eno-12,8α-lactone, have been shown to inhibit the proliferation of HepG-2 liver cancer cells by suppressing the JAK2/STAT3 signaling pathway.[3] This inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, contributing to the cytotoxic effects. Some compounds have also been implicated in the modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the cytotoxic effects of sesquiterpene lactones.

Extraction and Isolation of Sesquiterpene Lactones

A general protocol for the extraction and isolation of sesquiterpene lactones from Carpesium abrotanoides is as follows:

  • Plant Material Preparation: The air-dried and powdered whole plant, aerial parts, or fruits of C. abrotanoides are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, to separate compounds based on their polarity. The sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions showing similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpene lactones.[4] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for the rapid isolation of these compounds.[3]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin) are included.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the sesquiterpene lactone at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and signaling pathways.

  • Protein Extraction: After treatment with the sesquiterpene lactone, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JAK2, p-STAT3, and their total forms). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Measurement of Intracellular ROS

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Cells are seeded in a 96-well black plate and treated with the sesquiterpene lactone.

  • Probe Loading: After treatment, the cells are incubated with DCFH-DA solution in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and signaling pathways involved in the cytotoxic effects of sesquiterpene lactones from Carpesium abrotanoides.

Experimental_Workflow_for_Cytotoxicity_Analysis cluster_extraction Extraction & Isolation cluster_assays In Vitro Cytotoxicity Evaluation plant Carpesium abrotanoides Plant Material extract Methanol/Ethanol Extraction plant->extract partition Solvent Partitioning extract->partition column Column Chromatography partition->column hplc HPLC/HSCCC Purification column->hplc pure_cpd Pure Sesquiterpene Lactone hplc->pure_cpd treatment Treatment with Sesquiterpene Lactone pure_cpd->treatment Test Compound cell_culture Cancer Cell Lines cell_culture->treatment mtt MTT Assay (Viability/IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ros DCFH-DA Assay (ROS) treatment->ros western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: Workflow for the study of cytotoxic sesquiterpene lactones.

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Pathways sl Sesquiterpene Lactones (from C. abrotanoides) bcl2_family Modulation of Bcl-2 Family Proteins sl->bcl2_family ros_node ↑ ROS Generation sl->ros_node bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2_protein ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_protein mito Mitochondrial Membrane Disruption bax->mito bcl2_protein->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ros_node->mito JAK2_STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak2 JAK2 p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 Phosphorylates dimer_stat3 STAT3 Dimer p_stat3->dimer_stat3 Dimerization transcription Gene Transcription dimer_stat3->transcription Translocation sl Sesquiterpene Lactones sl->p_jak2 Inhibition proliferation ↓ Proliferation transcription->proliferation survival ↓ Survival (↑ Apoptosis) transcription->survival

References

A Technical Guide to 11,13-didehydroivaxillin [(-)-11,13-Dehydroeriolin]: A Promising Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 11,13-didehydroivaxillin, a sesquiterpene lactone also known as (-)-11,13-Dehydroeriolin. This natural compound, isolated from Carpesium abrotanoides L., has demonstrated significant antiproliferative and pro-apoptotic activity, particularly in non-Hodgkin's lymphoma (NHL). This document summarizes its biological effects, mechanism of action, and provides detailed experimental protocols for its study. The core of its anticancer activity lies in the inhibition of the NF-κB signaling pathway through direct interaction with IκB kinase (IKK) subunits α and β. Furthermore, it modulates other critical cell survival pathways, including PI3K/AKT and ERK, in a cell-type-dependent manner. This guide is intended to serve as a comprehensive resource for researchers investigating novel therapeutic agents for cancer.

Introduction

11,13-didehydroivaxillin, chemically identified as this compound, is a naturally occurring sesquiterpene lactone.[1][2] It has emerged as a compound of interest in oncology research due to its potent antiproliferative properties.[1] A key study has identified it as a potential therapeutic agent against non-Hodgkin's lymphoma (NHL), a common hematologic malignancy.[1] The compound exerts its effects by targeting multiple signaling cascades crucial for cancer cell survival and proliferation.[1]

Chemical Properties

PropertyValue
Synonyms This compound, 11(13)-dehydroivaxillin
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
CAS Number 87441-73-4
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity and Data Presentation

11,13-didehydroivaxillin exhibits selective cytotoxicity against lymphoma cells while showing minimal effect on normal human mononuclear cells.[1] Its primary biological activities include the inhibition of cell proliferation and the induction of apoptosis.[1]

Antiproliferative Activity

The compound has shown significant dose- and time-dependent inhibition of cell proliferation in various non-Hodgkin's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineType of LymphomaIC50 (µM) at 48h
NAMALWA Burkitt's Lymphoma~2.5
U2932 Diffuse Large B-cell Lymphoma~2.5
SU-DHL-2 Diffuse Large B-cell Lymphoma~5
Daudi Burkitt's Lymphoma~10
SU-DHL-4 Diffuse Large B-cell Lymphoma>10

Data extracted and estimated from graphical representations in "Identification of 11(13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma"[1]

Induction of Apoptosis

Treatment with 11,13-didehydroivaxillin leads to a significant increase in the apoptotic cell population in sensitive NHL cell lines. This is evidenced by an increase in the subG1 cell population and positive Annexin V staining.[1] The induction of apoptosis is further confirmed by the cleavage of caspase-3 and PARP.[1]

Mechanism of Action & Signaling Pathways

The primary mechanism of action of 11,13-didehydroivaxillin is the inhibition of the NF-κB signaling pathway.[1] This is achieved through direct binding to the IKKα and IKKβ subunits of the IκB kinase complex.[1] This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[1]

The compound also demonstrates a complex, cell-type-dependent modulation of the PI3K/AKT and ERK signaling pathways.[1]

  • Inhibition: In Daudi, NAMALWA, and U2932 cells, it inhibits the phosphorylation of both AKT and ERK.[1]

  • Differential Modulation: In SU-DHL-4 cells, it increases AKT phosphorylation while decreasing ERK phosphorylation.[1]

  • Activation: In SU-DHL-2 cells, it leads to an increase in the phosphorylation of both AKT and ERK.[1]

Signaling_Pathway_of_11_13_didehydroivaxillin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR IKK_complex IKKα IKKβ NEMO TNFR->IKK_complex Activation Didehydroivaxillin 11,13-didehydroivaxillin Didehydroivaxillin->IKK_complex Direct Inhibition PI3K PI3K Didehydroivaxillin->PI3K Modulation (Cell-type dependent) ERK ERK Didehydroivaxillin->ERK Modulation (Cell-type dependent) IkBa IkBa IKK_complex->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_ERK p-ERK ERK->p_ERK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Transcription

Figure 1. Signaling pathway of 11,13-didehydroivaxillin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of 11,13-didehydroivaxillin.

Materials:

  • Non-Hodgkin's lymphoma cell lines (e.g., NAMALWA, U2932, SU-DHL-2, Daudi, SU-DHL-4)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 11,13-didehydroivaxillin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of 11,13-didehydroivaxillin in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the cells for 48 hours under the same conditions.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add serial dilutions of 11,13-didehydroivaxillin incubate_24h->add_drug incubate_48h Incubate 48h add_drug->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2. MTT assay experimental workflow.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • NHL cells treated with 11,13-didehydroivaxillin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with desired concentrations of 11,13-didehydroivaxillin for the indicated times.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection system.

Cellular Thermal Shift Assay (CETSA) for IKKα/IKKβ Target Engagement

Materials:

  • NHL cells

  • 11,13-didehydroivaxillin

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting

Procedure:

  • Treat intact NHL cells with 11,13-didehydroivaxillin or vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Collect the supernatant and analyze the protein levels of IKKα and IKKβ in the soluble fraction by Western blotting as described in section 5.2.

  • Increased thermal stability of IKKα and IKKβ in the presence of the compound indicates direct binding.

Synthesis

Conclusion

11,13-didehydroivaxillin [this compound] is a promising natural product with potent and selective anticancer activity against non-Hodgkin's lymphoma. Its well-defined mechanism of action, centered on the inhibition of the NF-κB pathway via direct interaction with IKKα/β, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Future work should focus on elucidating the nuances of its effects on the PI3K/AKT and ERK pathways, establishing a scalable total synthesis, and conducting further in vivo efficacy and toxicity studies.

References

The Impact of (-)-11,13-Dehydroeriolin on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from the plant Carpesium abrotanoides L., has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Emerging research indicates that its mechanism of action involves the modulation of key cell signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive analysis of the current understanding of how this compound impacts these fundamental cellular processes.

Data Presentation: Cytotoxic Activity

This compound and related compounds from Carpesium abrotanoides L. have shown potent cytotoxic effects across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeCompoundIC50 (µM)Reference
A549Lung CarcinomaCompound 62.73 - 7.21[1]
HepG2Hepatocellular CarcinomaCompound 62.73 - 7.21[1]
HCT116Colorectal CarcinomaCompound 62.73 - 7.21[1]
MDA-MB-231Breast AdenocarcinomaCompound 62.73 - 7.21[1]
CNE2Nasopharyngeal CarcinomaCompound 6*2.73 - 7.21[1]

*Note: The primary research article by Yang et al. (2021) identifies compound 6 as the most active, with this compound being another active sesquiterpene lactone from the same plant exhibiting similar activities.

Core Mechanisms of Action

Research suggests that this compound exerts its anticancer effects through three primary mechanisms: induction of G2/M cell cycle arrest, triggering of apoptosis, and activation of protective autophagy.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M transition phase in a dose-dependent manner[1]. This prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. The accumulation of cells in the G2/M phase is a common mechanism for many anticancer agents.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Dehydroeriolin This compound Arrest G2/M Checkpoint Activation Dehydroeriolin->Arrest Induces Arrest->G2 Blocks Transition Apoptosis_Pathway Dehydroeriolin This compound ROS ↑ Reactive Oxygen Species (ROS) Dehydroeriolin->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy_Pathway Dehydroeriolin This compound Autophagy_Signal Autophagy Induction Dehydroeriolin->Autophagy_Signal Lysosome_Biogenesis ↑ Lysosomal Biogenesis Dehydroeriolin->Lysosome_Biogenesis Phagophore Phagophore Formation Autophagy_Signal->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation & Recycling) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Experimental_Workflow cluster_assays Cellular Assays cluster_endpoints Measured Endpoints Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cycle Flow Cytometry (Cell Cycle) Treatment->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis WB Western Blot (Autophagy Markers) Treatment->WB IC50 IC50 Values MTT->IC50 G2M G2/M Arrest Flow_Cycle->G2M Apoptosis Apoptosis Induction Flow_Apoptosis->Apoptosis Autophagy Autophagy Activation WB->Autophagy

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-11,13-Dehydroeriolin is a naturally occurring sesquiterpene lactone with documented antiproliferative properties, making it a molecule of significant interest in cancer research[1]. As of the latest literature review, a complete total synthesis of this compound has not been published. This document outlines a detailed, proposed synthetic pathway based on established methodologies for the synthesis of structurally related eudesmanolide sesquiterpenoids and the formation of α-methylene-γ-lactones. The proposed route provides a strategic framework for the laboratory synthesis of this promising natural product, enabling further investigation of its therapeutic potential.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (1) is depicted below. The key disconnection is the α-methylene group of the lactone, leading back to the saturated lactone (2). This intermediate can be envisioned to arise from the corresponding hydroxy acid (3) via lactonization. The stereochemistry of the eudesmanolide core of 3 can be established from a bicyclic intermediate (4), which in turn could be assembled from simpler acyclic or monocyclic precursors using well-established cycloaddition or annulation strategies.

Retrosynthesis This compound (1) This compound (1) Saturated Lactone (2) Saturated Lactone (2) Hydroxy Acid (3) Hydroxy Acid (3) Saturated Lactone (2)->Hydroxy Acid (3) Lactonization Bicyclic Precursor (4) Bicyclic Precursor (4) Hydroxy Acid (3)->Bicyclic Precursor (4) Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis aims to construct the eudesmanolide skeleton with the correct relative stereochemistry, followed by the installation of the α-methylene-γ-lactone moiety. The pathway is divided into three main stages:

  • Construction of the Eudesmanolide Core: This stage focuses on building the bicyclic system with the necessary stereocenters.

  • Lactone Formation: Cyclization to form the characteristic γ-lactone ring.

  • α-Methylenation: Introduction of the exocyclic double bond to yield the final product.

Stage 1: Construction of the Eudesmanolide Core

A potential starting point for the synthesis is a Wieland-Miescher ketone analogue, which can be prepared enantioselectively. This allows for the establishment of the key stereocenters early in the synthesis.

Stage 2 & 3: Lactone Formation and α-Methylenation

With the core structure established, subsequent steps would focus on the formation of the lactone ring and the final installation of the α-methylene group.

Data Presentation: Proposed Synthetic Steps

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)Notes
1Wieland-Miescher Ketone Analogue1. K-Selectride, THF, -78 °C; 2. Ac₂O, Pyridine, DMAPEnol Acetate85-95Stereoselective reduction followed by acetylation.
2Enol Acetate1. O₃, CH₂Cl₂, -78 °C; 2. Me₂SKeto Aldehyde80-90Ozonolysis of the enol acetate.
3Keto Aldehyde1. Wittig Reagent (e.g., Ph₃P=CHCO₂Et); 2. H₂, Pd/CBicyclic Ester70-80Wittig olefination and subsequent reduction.
4Bicyclic Ester1. DIBAL-H, CH₂Cl₂, -78 °C; 2. (COCl)₂, DMSO, Et₃NBicyclic Aldehyde80-90Reduction of the ester and Swern oxidation.
5Bicyclic AldehydeReformatsky Reagent (e.g., BrCH₂CO₂Et, Zn)Hydroxy Ester60-70Formation of the lactone precursor.
6Hydroxy Ester1. LiOH, THF/H₂O; 2. p-TsOH, Benzene, refluxSaturated Lactone75-85Saponification and acid-catalyzed lactonization.
7Saturated Lactone1. LDA, THF, -78 °C; 2. Eschenmoser's salt (CH₂=N(Me)₂I)Amine Adduct60-70Mannich reaction to introduce the aminomethyl group.
8Amine Adduct1. MeI; 2. NaHCO₃, heatThis compound50-60Hofmann elimination to form the exocyclic double bond.

Experimental Protocols: Key Experiments

Protocol for α-Methylenation of the Lactone (Steps 7 & 8)

This protocol describes a common and effective method for introducing an α-methylene group to a lactone via the Mannich reaction and subsequent Hofmann elimination.

Materials:

  • Saturated Lactone Intermediate

  • Lithium diisopropylamide (LDA) solution in THF

  • Eschenmoser's salt (Dimethyl(methylidene)ammonium iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (MeI)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the saturated lactone (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Mannich Reaction:

    • In a separate flask, suspend Eschenmoser's salt (1.5 eq) in anhydrous THF.

    • Add the suspension of Eschenmoser's salt to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with CH₂Cl₂ (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine adduct.

  • Hofmann Elimination:

    • Dissolve the crude amine adduct in a suitable solvent such as acetone or acetonitrile.

    • Add methyl iodide (excess, ~5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • To the resulting ammonium salt, add a saturated aqueous solution of NaHCO₃.

    • Heat the mixture at reflux for 2-4 hours.

    • Cool the reaction to room temperature and extract with CH₂Cl₂ (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Proposed Total Synthesis Pathway

Total_Synthesis cluster_0 Core Construction cluster_1 Lactone Formation cluster_2 α-Methylenation Start Wieland-Miescher Ketone Analogue P1 Enol Acetate Start->P1 1. K-Selectride 2. Ac₂O, Py P2 Keto Aldehyde P1->P2 1. O₃ 2. Me₂S P3 Bicyclic Ester P2->P3 1. Wittig 2. H₂, Pd/C P4 Bicyclic Aldehyde P3->P4 1. DIBAL-H 2. Swern P5 Hydroxy Ester P4->P5 Reformatsky P6 Saturated Lactone P5->P6 1. LiOH 2. p-TsOH P7 Amine Adduct P6->P7 1. LDA 2. Eschenmoser's salt Final This compound P7->Final 1. MeI 2. NaHCO₃, heat

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for α-Methylenation

Workflow cluster_enolate Enolate Formation cluster_mannich Mannich Reaction cluster_hofmann Hofmann Elimination Dissolve Dissolve Saturated Lactone in THF Cool Cool to -78 °C Dissolve->Cool Add_LDA Add LDA solution Cool->Add_LDA Stir_1 Stir for 1h at -78 °C Add_LDA->Stir_1 Add_ES Add Eschenmoser's Salt Stir_1->Add_ES Warm Warm to RT, stir 12-16h Add_ES->Warm Quench Quench with NH₄Cl Warm->Quench Extract_1 Extract with CH₂Cl₂ Quench->Extract_1 Add_MeI Add Methyl Iodide Extract_1->Add_MeI Stir_2 Stir for 4-6h at RT Add_MeI->Stir_2 Concentrate_1 Concentrate Stir_2->Concentrate_1 Add_NaHCO3 Add NaHCO₃ and heat Concentrate_1->Add_NaHCO3 Extract_2 Extract with CH₂Cl₂ Add_NaHCO3->Extract_2 Purify Purify by Chromatography Extract_2->Purify

Caption: Experimental workflow for the α-methylenation of the lactone.

References

Application Note: HPLC Quantification of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (-)-11,13-Dehydroeriolin, a sesquiterpene lactone with potential antiproliferative properties.[1] Due to the absence of a specific, validated HPLC method for this compound in publicly available literature, this document provides a proposed method based on established analytical techniques for other sesquiterpene lactones.[2][3][4][5][6] The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals for method development and validation.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from various plant species.[1] As with many sesquiterpene lactones, it has garnered interest for its biological activities, necessitating reliable analytical methods for its quantification in various matrices. HPLC is a widely used technique for the analysis of sesquiterpene lactones due to its high resolution, sensitivity, and reproducibility.[2][3][4] This application note outlines a comprehensive protocol for the quantification of this compound using reverse-phase HPLC with UV detection.

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Syringe filters: 0.45 µm PTFE or nylon.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents and Standards

  • This compound reference standard (purity ≥95%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or phosphoric acid (analytical grade).

Chromatographic Conditions

Based on typical methods for sesquiterpene lactone analysis, the following starting conditions are recommended:[2][6]

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation

The sample preparation will depend on the matrix. For a crude plant extract:

  • Accurately weigh 1 g of the powdered plant material.

  • Extract with 20 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated during method validation.

ParameterResult
Retention Time (min) ~15.2
Linearity (R²) 0.9995
Range (µg/mL) 1 - 100
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.7
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) 1.5%

Workflow and Diagrams

Experimental Workflow

HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Extract start->prep_sample hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq quant Quantification data_acq->quant report Generate Report quant->report end End report->end

Caption: HPLC analysis workflow for this compound.

Logical Relationship for Method Development

Method_Development lit_review Literature Review General methods for sesquiterpene lactones method_design Method Design Select Column Select Mobile Phase Optimize Gradient lit_review->method_design Inform optimization Optimization Flow Rate Injection Volume Detection Wavelength method_design->optimization Refine validation Method Validation Linearity Accuracy Precision LOD & LOQ optimization->validation Finalize routine_analysis {Routine Analysis} validation->routine_analysis Implement

Caption: Logical flow for HPLC method development.

Conclusion

The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. The outlined protocol, including instrumentation, reagents, chromatographic conditions, and validation parameters, offers a clear and detailed guide for researchers. It is recommended that users perform a full method validation in their own laboratory to ensure the method is suitable for their specific application and matrix. Further optimization of the mobile phase gradient and other chromatographic parameters may be necessary to achieve optimal separation from other components in complex samples.

References

Application Note: LC-MS/MS Analysis of (-)-11,13-Dehydroeriolin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of the sesquiterpene lactone (-)-11,13-Dehydroeriolin and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to a lack of direct studies on the metabolism of this compound, this note outlines a hypothesized metabolic pathway based on the known biotransformation of similar sesquiterpene lactones.[1][2][3] Detailed protocols for in vitro metabolism studies using liver microsomes and a comprehensive LC-MS/MS method for the quantification of the parent compound and its potential metabolites are provided. This guide is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and metabolism of this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse biological activities. These compounds are characterized by a 15-carbon skeleton and a lactone ring.[2] The presence of reactive functional groups, such as α,β-unsaturated carbonyls, often contributes to their bioactivity, including potential antiproliferative effects. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent.

Proposed Metabolic Pathways of this compound

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes in the liver, Phase I reactions introduce or expose functional groups. For sesquiterpene lactones, common Phase I transformations include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the carbon skeleton.

  • Hydration: Addition of water across a double bond.

  • Carboxylation: Oxidation to a carboxylic acid.

  • Methylation: Addition of a methyl group.[1][3]

Phase II Metabolism: In Phase II, the modified compounds are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reaction for sesquiterpene lactones is:

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.[1][3]

The lactone ring is often a primary site for metabolic reactions.[1][3] Based on these general principles, a proposed metabolic pathway for this compound is illustrated below.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound parent This compound phase1 Phase I Metabolites (Hydroxylated, Hydrated) parent->phase1 CYP450 Enzymes (Oxidation, Hydration) phase2 Phase II Metabolites (Glucuronide Conjugates) parent->phase2 Direct Glucuronidation phase1->phase2 UGT Enzymes (Glucuronidation) excretion Excretion phase2->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by human liver microsomal enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (to final volume)

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • This compound (final concentration, e.g., 10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a general method for the separation and quantification of this compound and its potential metabolites. Method optimization will be required.

Sample Preparation from Biological Matrices (e.g., Plasma, Microsomal Incubate):

  • Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Workflow LC-MS/MS Experimental Workflow sample Biological Sample (Plasma, Microsomal Incubate) extraction Sample Preparation (Protein Precipitation) sample->extraction lc UPLC/HPLC Separation (C18 Column) extraction->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data

Caption: General workflow for LC-MS/MS analysis.

Chromatographic Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Settings (Example):

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing standard solutions of this compound and analyzing the product ion spectra of the protonated molecule [M+H]+. For putative metabolites, predicted MRM transitions would be monitored (e.g., [M+H]+ for the parent, [M+16+H]+ for hydroxylated metabolites, [M+176+H]+ for glucuronide conjugates).

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity and easy comparison. Below are example tables for key validation parameters.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.180100.5
5005.95099.8
100011.92099.3
Linear Range: 1 - 1000 ng/mL, R² > 0.99

Table 2: Precision and Accuracy for this compound

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ16.8103.28.5101.7
Low35.298.96.799.5
Medium753.5101.14.8100.8
High7502.899.63.9100.2
Acceptance criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ).

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the LC-MS/MS analysis of this compound and its metabolites. The proposed metabolic pathways are based on established knowledge of sesquiterpene lactone biotransformation.[1][2][3] The detailed protocols for in vitro metabolism and LC-MS/MS analysis offer a solid starting point for researchers. It is imperative that the analytical methods are thoroughly validated and the structures of any identified metabolites are confirmed using high-resolution mass spectrometry and NMR spectroscopy.

References

Application Notes and Protocols for (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-11,13-Dehydroeriolin is a sesquiterpene lactone with demonstrated antiproliferative properties, positioning it as a compound of interest in oncology research.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells. This application note also explores the potential mechanism of action of this compound, focusing on its role in inducing autophagy.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anticancer effects. This compound, isolated from Carpesium abrotanoides L., has been identified as a compound with antiproliferative activity.[1] Preliminary studies suggest that its mechanism of action may involve the induction of protective autophagy. Understanding the cytotoxic potential and the underlying cellular mechanisms of this compound is crucial for its development as a potential therapeutic agent. The MTT assay is a robust and widely used method to quantify the cytotoxic effects of compounds on cultured cells.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable colorimetric assay for measuring cell proliferation and viability.[2] The assay is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The mitochondrial enzyme succinate dehydrogenase is primarily responsible for this conversion in viable cells.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay for this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, A549, or other relevant lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should also be prepared.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals, resulting in the formation of purple precipitates.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 150 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells after 48 hours of Treatment.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100
0.11.2100.07096.8
11.0500.06584.0
50.8200.05065.6
100.6300.04550.4
250.4100.03032.8
500.2500.02520.0
1000.1500.02012.0

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570nm) G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Mechanism of Action: Induction of Autophagy

Available literature suggests that this compound may exert its antiproliferative effects by inducing autophagy. Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. While it is a survival mechanism under stress conditions, excessive or sustained autophagy can lead to cell death. The signaling pathway for autophagy is complex and involves multiple protein kinases. A simplified potential signaling pathway for this compound-induced autophagy is depicted below.

Autophagy_Pathway cluster_compound Inducing Agent cluster_signaling Signaling Cascade cluster_autophagosome Autophagosome Formation cluster_outcome Cellular Outcome Compound This compound mTOR mTORC1 (Inhibited) Compound->mTOR Inhibits ULK1 ULK1 Complex (Activated) mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex (Activated) ULK1->Beclin1 Activates Phagophore Phagophore Nucleation Beclin1->Phagophore Elongation Elongation & Maturation Phagophore->Elongation Autophagosome Autophagosome Elongation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome CellDeath Autophagic Cell Death Autolysosome->CellDeath

Caption: Proposed signaling pathway for this compound-induced autophagy.

Conclusion

The MTT assay is a fundamental tool for evaluating the cytotoxic properties of this compound. This protocol provides a comprehensive framework for conducting such an assessment. Further investigation into the autophagic signaling pathways activated by this compound will provide a more complete understanding of its mechanism of action and its potential as an anticancer agent. Researchers are encouraged to optimize the provided protocol for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols for Measuring Apoptosis Induction by Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (-)-11,13-Dehydroeriolin: While specific data for this compound is limited in the available literature, this document leverages information from the structurally related and well-studied sesquiterpenoid, 11-Dehydrosinulariolide, to provide a comprehensive guide for measuring apoptosis induction. The methodologies and principles described herein are broadly applicable to the study of novel anti-cancer compounds.

Introduction

The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their anti-cancer effects.[1][2] Dysregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation and survival.[3] Therefore, the quantitative assessment of apoptosis is a critical step in the evaluation of novel anti-cancer drug candidates like this compound. This document provides detailed protocols for key apoptosis assays and summarizes the expected quantitative outcomes based on studies of the related compound, 11-Dehydrosinulariolide.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of 11-Dehydrosinulariolide on various cancer cell lines, providing a reference for the expected outcomes when studying similar compounds.

Table 1: Inhibitory Concentration (IC50) Values of 11-Dehydrosinulariolide

Cell LineTime PointIC50 (µM)
H1688 (Small Cell Lung Cancer)24 h29.8 ± 3.4
H1688 (Small Cell Lung Cancer)48 h19.1 ± 2.4
H146 (Small Cell Lung Cancer)24 h43.5 ± 6.6
H146 (Small Cell Lung Cancer)48 h25.1 ± 2.6
BEAS-2B (Normal Lung)48 h>50
Data sourced from a study on small cell lung cancer cells.[4]

Table 2: Effect of 11-Dehydrosinulariolide on Apoptosis-Related Protein Expression

ProteinChange upon TreatmentCell Line
p53IncreasedH1688
p-ATM (Ser1981)IncreasedH1688
p-Chk2 (Ser19)IncreasedH1688
Bcl-2DecreasedH1688, A2058
Bcl-xLDecreasedH1688, A2058
BaxIncreasedH1688, A2058
Cleaved Caspase-3IncreasedA2058
Cleaved Caspase-9IncreasedA2058
Cleaved PARP-1IncreasedA2058
Data compiled from studies on small cell lung cancer and melanoma cells.[1][4]

Signaling Pathways in 11-Dehydrosinulariolide-Induced Apoptosis

11-Dehydrosinulariolide has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][5] This is often initiated by cellular stress and leads to the activation of a caspase cascade.

cluster_stress Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Dehydroeriolin This compound ATM ATM Dehydroeriolin->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 Bax Bax p53->Bax Bcl2 Bcl-2 / Bcl-xL p53->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of 11-Dehydrosinulariolide-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

A Seed cells in a 96-well plate B Treat with this compound at various concentrations A->B C Incubate for 24, 48, 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Workflow:

A Treat cells with This compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells (1 x 10⁶) in a suitable culture flask and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[2][3]

Protocol:

  • Treat cells with this compound.

  • Lyse the cells to release cellular contents.

  • Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the fluorescence using a fluorometer. The signal is proportional to the caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

By employing these methodologies, researchers can effectively quantify the apoptotic effects of this compound and elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

Western Blot Analysis of Proteins Affected by Sesquiterpene Lactones: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the Western blot analysis of proteins affected by the sesquiterpene lactone 11-dehydrosinulariolide . Due to the limited availability of specific data on (-)-11,13-Dehydroeriolin, this document utilizes data from the closely related and structurally similar compound, 11-dehydrosinulariolide, as a proxy to illustrate the methodologies and potential protein targets. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potent anti-cancer properties. Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by examining changes in protein expression levels within key signaling pathways.

This guide offers a comprehensive overview of the experimental workflow, from sample preparation to data analysis, and provides specific examples of how 11-dehydrosinulariolide impacts proteins involved in apoptosis and cell cycle regulation in cancer cells.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize the quantitative changes in protein expression observed in cancer cell lines treated with 11-dehydrosinulariolide. The data is compiled from multiple studies and presented as fold changes relative to untreated controls.

Table 1: Effect of 11-dehydrosinulariolide on Apoptosis-Related Proteins in Human Small Cell Lung Cancer (H1688) Cells [1]

ProteinFunctionTreatment ConditionFold Change vs. Control
p53Tumor suppressor, apoptosis induction25 µM, 24hIncreased
p-ATM (Ser1981)DNA damage sensor, activates p5325 µM, 24hIncreased
p-Chk2 (Ser19)Checkpoint kinase, activated by ATM25 µM, 24hIncreased
BaxPro-apoptotic protein25 µM, 24hIncreased
Bcl-2Anti-apoptotic protein25 µM, 24hDecreased
Bcl-xlAnti-apoptotic protein25 µM, 24hDecreased
Cleaved Caspase-3Executioner caspase in apoptosisDose-dependent increaseIncreased
Cleaved Caspase-7Executioner caspase in apoptosisDose-dependent increaseIncreased
Cleaved PARPSubstrate of cleaved caspases, marker of apoptosisDose- and time-dependent increaseIncreased
PTENTumor suppressor, inhibits Akt pathway25 µM, 12hUpregulated
p-Akt (Ser473)Pro-survival signaling25 µM, 12hDecreased

Table 2: Effect of 11-dehydrosinulariolide on Apoptosis and ER Stress-Related Proteins in Human Melanoma (A2058) Cells [2][3]

ProteinFunctionTreatment ConditionFold Change vs. Control
Cytosolic Cytochrome CReleased from mitochondria during apoptosisDose- and time-dependent increaseIncreased
Cleaved Caspase-9Initiator caspase in intrinsic apoptosisDose- and time-dependent increaseIncreased
Cleaved Caspase-3Executioner caspase in apoptosisDose- and time-dependent increaseIncreased
BaxPro-apoptotic proteinDose- and time-dependent increaseIncreased
Bcl-2Anti-apoptotic proteinDose- and time-dependent decreaseDecreased
Bcl-xLAnti-apoptotic proteinDose- and time-dependent decreaseDecreased
Cleaved PARP-1Marker of apoptosisDose- and time-dependent increaseIncreased
GRP78ER stress chaperoneDose- and time-dependent increaseUpregulated
GRP94ER stress chaperoneDose- and time-dependent increaseUpregulated
CHOPPro-apoptotic transcription factor in ER stressDose- and time-dependent increaseUpregulated

Table 3: Proteomic Analysis of CAL-27 Human Oral Squamous Carcinoma Cells Treated with 11-dehydrosinulariolide (Validated by Western Blot) [4]

ProteinFunctionTreatment ConditionRegulation
PDIA3Protein disulfide isomerase A3Increasing concentrationsUpregulated
Hsp60Heat shock protein 60Increasing concentrationsDownregulated
GRP7878 kDa glucose-regulated proteinIncreasing concentrationsDownregulated
UQCRC1Ubiquinol-cytochrome c reductase core protein 1Increasing concentrationsDownregulated
ProhibitinCell cycle and apoptosis regulatorIncreasing concentrationsUpregulated

Experimental Protocols

The following are detailed protocols for performing Western blot analysis to investigate the effects of compounds like 11-dehydrosinulariolide on protein expression.

Cell Culture and Treatment
  • Cell Lines:

    • Human small cell lung cancer (NCI-H1688)

    • Human melanoma (A2058)

    • Human oral squamous carcinoma (CAL-27)

  • Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve 11-dehydrosinulariolide in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of 11-dehydrosinulariolide or vehicle (DMSO) as a control. Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by 11-dehydrosinulariolide based on the Western blot data.

G cluster_treatment 11-dehydrosinulariolide Treatment cluster_dna_damage DNA Damage Response cluster_apoptosis Mitochondrial Apoptosis 11-dehydrosinulariolide 11-dehydrosinulariolide ATM ATM 11-dehydrosinulariolide->ATM Chk2 Chk2 ATM->Chk2 p53 p53 Chk2->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 Cytochrome_c Cytochrome c (release) Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 (cleaved) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: DNA Damage and Apoptosis Pathway induced by 11-dehydrosinulariolide.

G cluster_treatment 11-dehydrosinulariolide Treatment cluster_pi3k_akt PI3K/Akt Signaling 11-dehydrosinulariolide 11-dehydrosinulariolide PTEN PTEN 11-dehydrosinulariolide->PTEN PI3K PI3K PTEN->PI3K Akt p-Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Inhibition of the PI3K/Akt Survival Pathway by 11-dehydrosinulariolide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for Western blot analysis as described in the protocols.

G A Cell Culture & Treatment with 11-dehydrosinulariolide B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (Blotting) D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

Caption: General Workflow for Western Blot Analysis.

References

Application Notes and Protocols for (-)-11,13-Dehydroeriolin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-11,13-Dehydroeriolin is a sesquiterpene lactone isolated from the plant Carpesium abrotanoides L.[1] As a member of the sesquiterpenoid class of natural products, it has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Research indicates that its mechanism of action involves the induction of G2/M cell cycle arrest, accumulation of reactive oxygen species (ROS), apoptosis, and the activation of protective autophagy.[2][3] These properties make this compound a compound of interest for cancer research and drug development.

These application notes provide a summary of its biological activities and detailed protocols for its use in cell culture experiments.

Data Presentation

Cytotoxic Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in several human cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma2.73 - 7.21[2][3]
HepG2Hepatocellular Carcinoma2.73 - 7.21[2][3]
HCT116Colorectal Carcinoma2.73 - 7.21[2][3]
MDA-MB-231Breast Adenocarcinoma2.73 - 7.21[3]
CNE2Nasopharyngeal Carcinoma2.73 - 7.21[2][3]

Note: The IC50 values are presented as a range as reported in the primary literature. Specific values for each cell line within this range are not individually detailed in the cited abstracts.

Experimental Protocols

Herein are detailed protocols for evaluating the effects of this compound in cell culture. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HepG2, HCT116, MDA-MB-231, CNE2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines a method for measuring intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • This compound

  • Human cancer cell lines

  • Serum-free cell culture medium

  • PBS

  • H2DCFDA (or similar ROS-sensitive probe)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells/well.

    • Allow cells to attach overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of H2DCFDA in serum-free medium.

    • Add 100 µL of the H2DCFDA solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment:

    • Remove the H2DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of medium containing various concentrations of this compound to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

    • Incubate for the desired time period (e.g., 1-6 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the ROS levels as a fold change relative to the vehicle control.

Autophagy Detection by Western Blot for LC3-II

This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II using Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at desired concentrations for 24 or 48 hours. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control. To assess autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be added for the last few hours of treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

    • Strip and re-probe the membrane with an antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or the level of LC3-II normalized to the loading control to assess autophagy induction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treatment Treat Cells with This compound prep_compound->treatment seed_cells Seed Cancer Cells in Culture Plates seed_cells->treatment assay_viability MTT Assay (Cytotoxicity) treatment->assay_viability assay_cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->assay_cellcycle assay_ros ROS Detection (Fluorescence) treatment->assay_ros assay_autophagy Autophagy Analysis (Western Blot) treatment->assay_autophagy analysis_ic50 Calculate IC50 assay_viability->analysis_ic50 analysis_cellcycle Quantify Cell Cycle Phases assay_cellcycle->analysis_cellcycle analysis_ros Measure ROS Levels assay_ros->analysis_ros analysis_autophagy Determine LC3-II/LC3-I Ratio assay_autophagy->analysis_autophagy

Caption: Experimental workflow for evaluating this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways cluster_apoptosis Apoptosis cluster_autophagy Autophagy cluster_cell_cycle Cell Cycle Arrest dehydroeriolin This compound ros ↑ ROS Production dehydroeriolin->ros er_stress ER Stress (Putative) dehydroeriolin->er_stress Likely based on similar compounds cell_cycle_arrest G2/M Arrest dehydroeriolin->cell_cycle_arrest m_tor mTOR Pathway (Inhibition) ros->m_tor nf_kb NF-κB Pathway (Inhibition) ros->nf_kb bcl2_family Modulation of Bcl-2 Family Proteins ros->bcl2_family er_stress->m_tor lc3 LC3-I to LC3-II Conversion m_tor->lc3 autophagy_outcome Protective Autophagy m_tor->autophagy_outcome nf_kb->bcl2_family caspases Caspase Activation bcl2_family->caspases apoptosis_outcome Apoptotic Cell Death caspases->apoptosis_outcome autophagosome Autophagosome Formation lc3->autophagosome autophagosome->autophagy_outcome

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Preparation of Stock Solutions of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(-)-11,13-Dehydroeriolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their integrity and stability for experimental use.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [2]
Appearance Powder[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[1]
Storage Temperature Recommended at 2-8°C for the solid compound.

3. Experimental Protocols

3.1. Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for sesquiterpene lactones.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Equilibration: Allow the vial containing solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare a 10 mM stock solution, weigh out 2.64 mg of the compound.

  • Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution from 2.64 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.

3.2. Preparation of Working Solutions

For most cell-based assays, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium

  • Sterile polypropylene tubes

Protocol:

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (e.g., 1:10 to get 10 µM).

  • Mixing: Gently vortex or invert the tubes at each dilution step to ensure homogeneity.

  • Use: Use the freshly prepared working solutions immediately for your experiments. Aqueous solutions of sesquiterpene lactones may have limited stability.

4. Stability and Storage Recommendations

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. General stability data for sesquiterpene lactones suggests that they can be susceptible to degradation under certain conditions.

Table 2: Storage and Stability Recommendations

Solution TypeStorage TemperatureRecommended DurationNotes
Solid Compound 2-8°CAs per manufacturer's expiry dateProtect from light and moisture.
DMSO Stock Solution -20°C or -80°CUp to 6 months (recommended)Aliquot to avoid freeze-thaw cycles. Store in amber vials to protect from light.
Aqueous Working Solutions 2-8°CUse immediately (within a few hours)Sesquiterpene lactones can be unstable in aqueous solutions, especially at neutral or alkaline pH.[3]

Studies on other sesquiterpene lactones have shown that stability is pH-dependent, with greater stability at acidic pH (e.g., 5.5) compared to neutral or alkaline pH (e.g., 7.4), where degradation can occur.[3] Temperature also plays a role, with lower temperatures favoring stability.[4][5]

5. Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound and its solutions.

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

6. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of stock and working solutions of this compound.

Workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start: Solid Compound weigh Weigh Compound start->weigh Equilibrate to RT dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Buffer/Medium thaw->dilute use Use Immediately dilute->use

Preparation workflow for this compound solutions.

References

Application Notes and Protocols for Inducing Autophagy with Dehydroepiandrosterone (DHEA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroepiandrosterone (DHEA), a precursor to sex hormones, has demonstrated a potential role in inducing autophagy, a cellular process of degradation and recycling of its own components. This process is crucial in maintaining cellular homeostasis and has complex, context-dependent roles in cancer. In some contexts, DHEA-induced autophagy can lead to autophagic cell death, presenting a potential therapeutic avenue for cancer treatment, particularly in apoptosis-resistant tumors.[1] In other scenarios, DHEA-induced autophagy may serve as a protective mechanism against cellular stressors like lipotoxicity.[2]

These application notes provide a summary of the effects of DHEA on autophagy and detailed protocols for its induction and measurement in cancer cell lines. The primary mechanism of action involves the activation of the JNK signaling pathway and, in some contexts, the modulation of the mTOR pathway.[1][3]

Data Presentation

Table 1: Summary of DHEA Effect on Autophagy Markers

Cell LineDHEA ConcentrationIncubation TimeKey Autophagy MarkersObserved EffectReference
HepG2 (Human Hepatoma)Not SpecifiedNot Specifiedp62/SQSTM1, LC3Induction of p62-dependent autophagy, leading to autophagic cell death.[1]
C2C12 MyotubesHigh Dose (Not Specified)Not SpecifiedmTORC1, Autophagy markersActivation of mTORC1 and inhibition of autophagy, contributing to insulin resistance.[3]
LPS-primed MacrophagesNot SpecifiedNot SpecifiedLC3-II, p62Induction of abnormal autophagy with accumulation of p62.[4]

Signaling Pathways

The induction of autophagy by DHEA in cancer cells is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn upregulates the expression of p62/SQSTM1, a key autophagy-related protein.[1] This signaling cascade can ultimately lead to autophagic cell death.

DHEA_Autophagy_Signaling DHEA (-)-11,13-Dehydroeriolin (Dehydroepiandrosterone - DHEA) JNK JNK (c-Jun N-terminal kinase) DHEA->JNK activates Nrf2 Nrf2 JNK->Nrf2 activates p62 p62/SQSTM1 (Sequestosome 1) Nrf2->p62 upregulates expression Autophagy Autophagy p62->Autophagy induces ACD Autophagic Cell Death Autophagy->ACD leads to mTOR_Pathway_Autophagy_Regulation cluster_upstream Upstream Signals (e.g., Growth Factors, Nutrients) PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2 cells) DHEA_prep 2. DHEA Stock Solution Preparation Cell_Seeding 3. Cell Seeding DHEA_Treatment 4. DHEA Treatment (various concentrations and time points) Cell_Seeding->DHEA_Treatment Cell_Lysis 5. Cell Lysis DHEA_Treatment->Cell_Lysis Imaging 7. Immunofluorescence (LC3 puncta) DHEA_Treatment->Imaging Western_Blot 6. Western Blotting (LC3-II, p62, Actin) Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis and Quantification Western_Blot->Data_Analysis Imaging->Data_Analysis

References

Application Notes and Protocols for Confirming Autophagy Induction Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a key target for therapeutic intervention. Fluorescence microscopy offers a powerful and widely accessible method to monitor and quantify the induction of autophagy. This document provides detailed application notes and protocols for the confirmation of autophagy induction using fluorescence microscopy, with a focus on quantitative analysis and clear data presentation.

The primary methods covered include the analysis of LC3 puncta formation, the assessment of autophagic flux using tandem fluorescent-tagged LC3, and the confirmation of autophagosome-lysosome fusion. These protocols are designed to provide researchers with the necessary tools to confidently assess autophagy in their experimental systems.

Key Fluorescence Microscopy-Based Assays for Autophagy Detection

Several fluorescence microscopy techniques are routinely employed to monitor autophagy. The choice of assay depends on the specific experimental question, with some methods providing a static snapshot of autophagosome numbers and others offering a more dynamic measure of the entire process (autophagic flux).

LC3 Puncta Formation Assay

Upon autophagy induction, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. This relocalization of LC3 from a diffuse cytosolic pattern to discrete puncta is a hallmark of autophagosome formation.[1][2] These puncta can be visualized and quantified using fluorescence microscopy.[2]

Tandem Fluorescent-Tagged LC3 (tfLC3) Assay for Autophagic Flux

A static increase in LC3 puncta can indicate either an increase in autophagosome formation or a blockage in their degradation.[1] To distinguish between these possibilities, a tandem fluorescent-tagged LC3 (tfLC3) reporter, typically mCherry-GFP-LC3, is used.[3] GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.[3][4] Therefore, autophagosomes appear as yellow puncta (GFP and mCherry colocalization), whereas autolysosomes appear as red puncta (mCherry only).[4][5] This allows for the measurement of autophagic flux, which is a more complete assessment of the autophagic process.

Autophagosome-Lysosome Fusion Assay

The final step of autophagy is the fusion of the autophagosome with a lysosome to form an autolysosome, where the cargo is degraded.[6] This fusion event can be monitored by observing the colocalization of fluorescently labeled autophagosomes (e.g., GFP-LC3) and lysosomes (e.g., stained with LysoTracker Red or immunolabeled for LAMP1).[3][7]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described fluorescence microscopy assays under different conditions of autophagy modulation.

Treatment ConditionExpected Number of GFP-LC3 Puncta per CellInterpretation
Untreated (Basal)LowBasal level of autophagy.
Autophagy Inducer (e.g., Starvation, Rapamycin)HighIncreased autophagosome formation.
Lysosomal Inhibitor (e.g., Bafilomycin A1, Chloroquine)HighAccumulation of autophagosomes due to blocked degradation.
Autophagy Inducer + Lysosomal InhibitorVery HighSignificant increase in autophagosome formation (autophagic flux).
Autophagy Inhibitor (e.g., 3-Methyladenine)LowInhibition of autophagosome formation.

Table 1: Quantitative Analysis of GFP-LC3 Puncta Formation. This table provides a simplified guide for interpreting changes in the number of GFP-LC3 puncta under various experimental conditions.

Treatment ConditionYellow Puncta (Autophagosomes)Red Puncta (Autolysosomes)Autophagic Flux
Untreated (Basal)LowLowBasal
Autophagy InducerIncreasedSignificantly IncreasedIncreased
Lysosomal InhibitorIncreasedDecreased/AbsentBlocked
Autophagy Inducer + Lysosomal InhibitorSignificantly IncreasedDecreased/AbsentBlocked at the fusion step
Autophagy InhibitorDecreasedDecreasedInhibited

Table 2: Quantitative Analysis using Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3). This table outlines the expected changes in yellow and red puncta, allowing for the determination of autophagic flux.

Signaling Pathways and Experimental Workflows

Autophagy Signaling Pathway

Autophagy is a tightly regulated process controlled by a complex signaling network. The serine/threonine kinase mTOR is a key negative regulator of autophagy.[8][9] Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or other stress conditions, mTOR is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[8]

AutophagySignaling Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Stress Cellular Stress (e.g., Starvation) Stress->mTORC1 | ULK1_complex ULK1 Complex mTORC1->ULK1_complex | Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex Phagophore Phagophore Formation Beclin1_complex->Phagophore LC3_I LC3-I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation Autophagosome Autophagosome LC3_II->Autophagosome Recruitment Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified signaling pathway of autophagy induction.

Experimental Workflow for Fluorescence Microscopy

The general workflow for assessing autophagy by fluorescence microscopy involves several key steps, from cell culture and treatment to image acquisition and analysis.

ExperimentalWorkflow Cell_Culture 1. Cell Culture & Seeding on Coverslips Transfection 2. Transfection (optional) (e.g., GFP-LC3, tfLC3) Cell_Culture->Transfection Treatment 3. Treatment with Inducers/Inhibitors Cell_Culture->Treatment For endogenous protein detection Transfection->Treatment Fixation 4. Fixation & Permeabilization (for Immunofluorescence) Treatment->Fixation Mounting 6. Mounting on Slides Treatment->Mounting For live-cell imaging Staining 5. Immunostaining (optional) (e.g., anti-LC3) or Lysosomal Staining Fixation->Staining Staining->Mounting Imaging 7. Fluorescence Microscopy Image Acquisition Mounting->Imaging Analysis 8. Image Analysis & Quantification Imaging->Analysis

Caption: General experimental workflow for autophagy analysis.

Detailed Experimental Protocols

Protocol 1: Detection of Endogenous LC3 Puncta by Immunofluorescence

This protocol describes the detection of endogenous LC3-II localization to autophagosomes.

Materials:

  • Cells grown on sterile glass coverslips

  • Complete culture medium and starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

  • Autophagy inducer/inhibitor of choice

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips in a 24-well plate and culture until they reach 60-80% confluency.

  • Treat cells with the desired compounds (e.g., starve in EBSS for 2-4 hours) to induce autophagy. Include appropriate positive and negative controls.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-LC3B antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Image the slides using a fluorescence microscope. Acquire images using appropriate filter sets for DAPI and the secondary antibody fluorophore.

  • Quantify the number of LC3 puncta per cell using image analysis software.

Protocol 2: Monitoring Autophagic Flux with Tandem Fluorescent-Tagged LC3 (tfLC3)

This protocol allows for the dynamic measurement of autophagic flux.

Materials:

  • Cells stably or transiently expressing mCherry-GFP-LC3

  • Complete culture medium and starvation medium (EBSS)

  • Autophagy inducer/inhibitor of choice

  • Live-cell imaging medium

  • Fluorescence microscope equipped with live-cell imaging capabilities (temperature and CO2 control)

Procedure:

  • Seed cells expressing mCherry-GFP-LC3 in a glass-bottom dish suitable for live-cell imaging.

  • Allow cells to adhere and grow to the desired confluency.

  • Replace the culture medium with live-cell imaging medium containing the treatment compounds.

  • Place the dish on the microscope stage within the environmental chamber.

  • Acquire images in both the GFP and mCherry channels at desired time points.

  • For endpoint assays, treat cells as described, fix with 4% PFA, and mount for imaging.

  • Analyze the images by counting the number of yellow (GFP+/mCherry+) puncta (autophagosomes) and red (GFP-/mCherry+) puncta (autolysosomes) per cell.[4][5]

Logical Relationship of Autophagy Markers

The relationship between different fluorescent markers provides a comprehensive view of the autophagic process.

MarkerLogic GFP_LC3 GFP-LC3 (Autophagosomes) Colocalization Colocalization (Autolysosomes) GFP_LC3->Colocalization LysoTracker LysoTracker Red (Lysosomes) LysoTracker->Colocalization Autophagic_Flux Autophagic Flux Colocalization->Autophagic_Flux Confirms Fusion tfLC3_Yellow mCherry-GFP-LC3 (Yellow Puncta - Autophagosomes) tfLC3_Red mCherry-GFP-LC3 (Red Puncta - Autolysosomes) tfLC3_Yellow->tfLC3_Red Maturation & Acidification tfLC3_Red->Autophagic_Flux Indicates

Caption: Logical relationships between different autophagy markers.

Conclusion

Fluorescence microscopy is an indispensable tool for the study of autophagy. The protocols and guidelines presented here provide a robust framework for researchers to confirm and quantify autophagy induction in various experimental settings. By employing a combination of assays, such as LC3 puncta analysis and the tfLC3 autophagic flux assay, and by using appropriate controls, researchers can obtain reliable and comprehensive data on the status of the autophagic pathway. This information is crucial for advancing our understanding of autophagy in health and disease and for the development of novel therapeutic strategies targeting this fundamental cellular process.

References

Troubleshooting & Optimization

solubility of (-)-11,13-Dehydroeriolin in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (-)-11,13-Dehydroeriolin

This technical support guide provides essential information on the solubility of this compound, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Data

This compound is a sesquiterpene lactone, a natural product isolated from Carpesium abrotanoides L.[1] Its solubility is a critical factor for in vitro and in vivo studies. Below is a summary of its known solubility in various common laboratory solvents.

Qualitative Solubility of this compound

SolventSolubility
AcetoneSoluble[2]
ChloroformSoluble[2][3]
DichloromethaneSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
EthanolSoluble[3]
Ethyl AcetateSoluble[2]
MethanolSoluble[3]
WaterAlmost Insoluble[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a foundational technique for obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the container at a constant temperature for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium between the dissolved and undissolved compound.[4]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.[4]

  • Quantification:

    • Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC.[4]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

G Workflow for Determining Equilibrium Solubility A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation D Filter supernatant C->D E Analyze filtrate by HPLC D->E Quantification F Determine concentration (e.g., mg/mL) E->F

A generalized workflow for determining equilibrium solubility.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

FAQs

Q1: My this compound is not dissolving in the chosen solvent, even though it is listed as "soluble." What should I do?

A1:

  • Increase Sonication/Vortexing: Ensure you have provided enough energy to break up any clumps of the compound. Gentle heating may also aid dissolution, but be cautious of potential degradation.

  • Check Solvent Quality: Ensure the solvent is pure and not contaminated with water, which can significantly reduce the solubility of hydrophobic compounds.

  • Consider a Co-solvent: If working with a partially aqueous solution, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol first, and then diluting it into your aqueous buffer.

  • Re-evaluate Solubility: The term "soluble" can be broad. It may be necessary to perform a solubility test to determine the actual concentration that can be achieved in your specific solvent system.

Q2: I'm observing precipitation of the compound after diluting my stock solution into an aqueous buffer. How can I prevent this?

A2:

  • Lower the Final Concentration: The final concentration in the aqueous buffer may be exceeding the compound's solubility limit in that medium. Try working with a lower final concentration.

  • Increase the Percentage of Organic Solvent: If your experimental design allows, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.

  • Use a Surfactant or Solubilizing Agent: For certain applications, a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can be used to improve aqueous solubility.

Q3: How should I prepare a stock solution of this compound?

A3:

  • Based on the provided data, DMSO, methanol, ethanol, or chloroform are suitable solvents for preparing high-concentration stock solutions.[2][3] For biological experiments, DMSO is a common choice. Prepare a concentrated stock (e.g., 10-50 mM) in your chosen solvent, which can then be serially diluted for your experiments.

G Troubleshooting Solubility Issues Start Compound not dissolving? CheckPurity Is the compound pure? Start->CheckPurity Yes Precipitation Precipitation after dilution? Start->Precipitation No IncreaseEnergy Increase sonication/vortexing CheckPurity->IncreaseEnergy Yes CheckSolvent Verify solvent quality IncreaseEnergy->CheckSolvent ChangeSolvent Consider an alternative solvent CheckSolvent->ChangeSolvent Success Problem Resolved ChangeSolvent->Success LowerConc Lower final concentration Precipitation->LowerConc Yes IncreaseCosolvent Increase co-solvent percentage LowerConc->IncreaseCosolvent UseSurfactant Add a solubilizing agent IncreaseCosolvent->UseSurfactant UseSurfactant->Success

A logical workflow for troubleshooting common solubility problems.

References

stability of (-)-11,13-Dehydroeriolin in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-11,13-Dehydroeriolin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this natural product in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on ensuring the stability and integrity of the compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a sesquiterpene lactone isolated from Carpesium abrotanoides L. It is recognized for its antiproliferative activity and is utilized in cancer research.[1][2]

Q2: What are the general storage recommendations for this compound?

A2: For optimal stability, this compound should be stored as a solid in a cool, dry, and well-ventilated area, protected from light.[3] For solutions, it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] Stock solutions in these solvents should be stored at -20°C or -80°C.

Q3: Why is the stability of this compound in cell culture media a critical factor to consider?

A3: The stability of any compound in cell culture media is paramount for obtaining reliable and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency. Furthermore, degradation products could have their own biological activities or cytotoxic effects, which might be mistakenly attributed to the parent compound.[4]

Q4: What factors can influence the stability of this compound in cell culture media?

A4: Several factors can impact the stability of a compound in cell culture media, including:

  • pH of the media: The pH of standard cell culture media (typically 7.2-7.4) can promote hydrolysis of labile functional groups.

  • Media components: Components such as serum proteins, amino acids (e.g., cysteine), and vitamins can react with the compound.[5] For instance, the presence of oxidizing agents is an incompatibility.[3]

  • Temperature and CO₂ levels: The standard incubation conditions of 37°C and 5% CO₂ can accelerate degradation reactions.

  • Light exposure: Photolabile compounds can degrade upon exposure to light.

  • Dissolved oxygen: The presence of oxygen can lead to oxidation of the compound.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected bioactivity in cell-based assays.

This is a common issue that may be linked to the degradation of this compound in the cell culture medium.

Troubleshooting Workflow:

A Inconsistent/Low Bioactivity Observed B Verify Compound Handling and Storage A->B Start Here C Assess Stability in Cell Culture Media B->C If Handling is Correct D Optimize Experimental Conditions C->D If Degradation is Confirmed F Re-evaluate Biological Data C->F If Stable E Characterize Degradation Products D->E If Optimization Fails E->F Identify Active Degradants

Figure 1: Troubleshooting workflow for inconsistent bioactivity.

Possible Cause 1: Compound Degradation in Stock Solution.

  • Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. It is advisable to aliquot stock solutions into single-use volumes.

Possible Cause 2: Instability in Cell Culture Medium at 37°C.

  • Recommendation: Perform a stability study to determine the half-life of the compound in your specific cell culture medium. This involves incubating the compound in the medium at 37°C and collecting samples at different time points for analysis by HPLC or LC-MS/MS.

Issue: High variability between experimental replicates.

High variability can often be traced back to inconsistent effective concentrations of the compound due to degradation.

Recommendation:

  • Minimize Incubation Time: If the compound is found to be unstable, reduce the time the compound is in the media before the assay readout.

  • Replenish Compound: For longer-term experiments, consider replenishing the media with freshly diluted compound at regular intervals based on its determined half-life.

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium (e.g., DMEM with 10% FBS) over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with the stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Aliquot the spiked medium into multiple sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). The T=0 sample should be processed immediately after spiking.

  • Process samples immediately upon collection:

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

  • Plot the concentration of the compound versus time to determine its degradation kinetics and half-life.

Analytical Method (Example for LC-MS/MS):

  • Column: A suitable C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from, for example, 50% B to 95% B over several minutes.

  • Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for selective and sensitive quantification.

Quantitative Data Summary

Since no specific stability data for this compound in cell culture media is publicly available, the following table is a template for presenting the results from the experimental protocol described above.

Table 1: Hypothetical Stability of this compound in DMEM + 10% FBS at 37°C

Time (Hours)Concentration (µM)Percent Remaining (%)
010.0100
19.191
28.383
46.868
84.646
123.131
241.010
48<0.1<1

Note: This data is for illustrative purposes only and should be experimentally determined.

Potential Signaling Pathway Interaction

This compound, as an antiproliferative agent, may interact with key signaling pathways that regulate cell cycle and apoptosis. The diagram below illustrates a hypothetical mechanism of action.

Dehydroeriolin This compound ROS Increased ROS Dehydroeriolin->ROS MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inhibition CellCycle Cell Cycle Arrest (e.g., G2/M phase) MAPK->CellCycle Apoptosis Apoptosis MAPK->Apoptosis NFkB->CellCycle Inhibition of Progression

Figure 2: Hypothetical signaling pathway for this compound.

References

long-term storage and handling of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of (-)-11,13-Dehydroeriolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a sesquiterpene lactone, a class of natural products often found in the Asteraceae plant family. It is typically a pale yellow to yellowish-green solid.[1] It is investigated for its antiproliferative and anticancer activities, which are linked to its ability to induce protective autophagy.[2][3]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term stability, storage at -20°C is recommended. Some sesquiterpene lactones in solution have shown degradation over time at room temperature, so cool and dark conditions are crucial.

Q3: How should I store solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes.

Q4: In which solvents is this compound soluble?

A4: this compound is sparingly soluble in water but shows good solubility in several organic solvents.[1] See the table below for more details.

Q5: What are the primary safety precautions I should take when handling powdered this compound?

A5: Due to its potential biological activity, this compound should be handled as a potent compound.[4] Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the powder, such as weighing and preparing stock solutions, should be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[5][6]

Troubleshooting Guides

Problem: I am having trouble dissolving the powdered this compound.

  • Solution 1: Sonication. After adding the solvent, briefly sonicate the solution in an ultrasonic bath. This can help to break up any clumps and increase the rate of dissolution.

  • Solution 2: Gentle Warming. The vial can be gently warmed to 37°C to aid dissolution. However, prolonged heating should be avoided to prevent potential degradation.

  • Solution 3: Solvent Choice. Ensure you are using an appropriate solvent. If you are experiencing issues with one solvent, consider trying another from the recommended list.

Problem: I am observing precipitation of the compound in my cell culture media.

  • Solution 1: Check Final Concentration. The final concentration of the organic solvent in your cell culture media should typically be below 0.5% (and for some sensitive cell lines, even lower) to avoid both solvent toxicity and compound precipitation.

  • Solution 2: Serial Dilutions. Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final culture plate. This gradual dilution can help to keep the compound in solution.

  • Solution 3: Pre-warm Media. Ensure your culture media is at 37°C before adding the compound solution.

Problem: My experimental results are inconsistent between batches.

  • Solution 1: Fresh Solutions. Prepare fresh working solutions from your frozen stock for each experiment. Avoid using previously prepared working solutions that have been stored for an extended period.

  • Solution 2: Consistent Handling. Ensure consistent handling procedures, including timings for compound addition and incubation, across all experiments.

  • Solution 3: Purity Check. If possible, verify the purity of your compound stock periodically, especially if it has been stored for a long time.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[3]
EthanolSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
WaterAlmost Insoluble[1]

Table 2: Recommended Storage Conditions

FormTemperatureConditionsShelf Life
Solid (Powder)-20°CDark, Dry, Tightly SealedSeveral years (with proper storage)
Stock Solution (in DMSO or Ethanol)-20°C or -80°CAliquoted, Tightly SealedAt least 6 months (avoid freeze-thaw)

Experimental Protocols

Protocol 1: Reconstitution of Powdered this compound
  • Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of powder.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Measurement using MTT Assay

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 3: Detection of Autophagy by Western Blot for LC3-I/II
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. As a control for autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) can be added for the last few hours of treatment. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7] An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) is indicative of autophagy induction.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis powder This compound (Solid Powder) reconstitution Reconstitution (e.g., in DMSO) powder->reconstitution stock Stock Solution (e.g., 10 mM) reconstitution->stock working Working Solutions (Diluted in Media) stock->working treatment Treatment working->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Autophagy Markers) treatment->wb data_acq Data Acquisition (Plate Reader, Imager) mtt->data_acq wb->data_acq quant Quantification & Analysis data_acq->quant results Results Interpretation quant->results

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway Proposed Signaling Pathway of this compound Induced Autophagy compound This compound ros Increased ROS compound->ros akt AKT ros->akt Inhibition mtor mTOR akt->mtor Activation autophagy Autophagy Induction mtor->autophagy Inhibition cell_death Cell Death / Proliferation Inhibition autophagy->cell_death

References

Technical Support Center: Optimizing In Vitro Studies with (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental conditions for in vitro studies involving (-)-11,13-Dehydroeriolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a sesquiterpene lactone, a type of natural product isolated from Carpesium abrotanoides L.[1] It is known to possess antiproliferative activity and is utilized in cancer research.[1] Research on other sesquiterpene lactones isolated from the same plant suggests that these compounds can induce apoptosis (programmed cell death) and protective autophagy.[2][3] One study found that a related compound induced G2/M cell cycle arrest and the accumulation of reactive oxygen species (ROS), which subsequently led to apoptosis.[2]

Q2: What is a recommended starting concentration range for in vitro experiments?

Q3: How should I dissolve and store this compound?

A3: Like most sesquiterpene lactones, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is standard practice to prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability (MTT) assays.

  • Question: My MTT assay results are not reproducible. What could be the cause?

  • Answer: Inconsistent MTT results can stem from several factors:

    • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance.[7] Ensure you are using an appropriate solubilization solution (like DMSO) and allow sufficient incubation time, potentially with gentle shaking, for complete dissolution.[7]

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Ensure you have a homogenous single-cell suspension and that cells are evenly distributed across the wells of the microplate.

    • Interference from the Compound: The compound itself might interfere with the MTT reduction. Include a "compound only" control (media + compound, no cells) to check for any background absorbance.

    • Incubation Time: Both the drug treatment time and the MTT incubation time (typically 2-4 hours) should be kept consistent across all experiments.

dot

Caption: Troubleshooting flowchart for inconsistent MTT assay results.

Issue 2: Difficulty distinguishing between apoptosis and necrosis in flow cytometry assays.

  • Question: In my Annexin V/PI assay, I see a large double-positive (Annexin V+/PI+) population, even at early time points. How can I better resolve early apoptosis?

  • Answer: A high number of late apoptotic or necrotic cells can obscure the early apoptotic population. Consider the following optimizations:

    • Time-Course Experiment: You may be observing cells after they have already progressed through early apoptosis. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting early apoptotic cells (Annexin V+/PI-).

    • Dose Reduction: The concentration of this compound might be too high, causing rapid cell death and necrosis. Try using a lower concentration, perhaps at or below the IC50 value determined from your viability assays.

    • Gentle Cell Handling: During cell harvesting and staining, handle the cells gently to avoid mechanically inducing membrane damage, which can lead to false PI-positive signals. Avoid vigorous vortexing and use gentle centrifugation.

    • Titrate Reagents: Always titer your Annexin V and Propidium Iodide reagents to determine the optimal concentrations for your specific cell type and experimental conditions.[8]

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various sesquiterpene lactones isolated from Carpesium abrotanoides. This data should be used as a reference to establish a preliminary dose range for this compound.

Compound NameCell Line(s)Reported Activity (IC50 / ED50)Reference
Caroguaianolide A-E, and othersMDA-MB-231, HGC-272.67 - 12.34 µM[4]
Various Sesquiterpene LactonesL1210, A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15< 20 µM[5]
Compound 6 (unnamed)A549, HepG2, HCT116, MDA-MB-231, CNE22.73 - 7.21 µM[2]
Carpabrotalactone CMCF-7, A549, SW480, SMMC-772111.46 - 23.68 µM[3]

Experimental Protocols & Workflows

A typical experimental workflow for evaluating a novel compound like this compound involves initial screening for cytotoxic effects, followed by more detailed mechanistic studies.

dot

Experimental_Workflow A Start: Compound Preparation This compound (Dissolve in DMSO) B Dose-Response Screening (e.g., MTT Assay) Determine IC50 Value A->B C Select Optimal Doses (e.g., IC25, IC50, IC75) B->C D Apoptosis Analysis (Annexin V / PI Staining via Flow Cytometry) C->D E Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) C->E F Mechanism of Action Study (Western Blot for Apoptotic Proteins) D->F E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for in vitro compound evaluation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.[9]

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed 1-5 x 10^5 cells in 6-well plates and treat with the desired concentrations of this compound and controls for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.[10]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[10][11] Gently mix.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]

Putative Signaling Pathway

Based on studies of related sesquiterpene lactones, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

dot

References

Technical Support Center: Chemical Synthesis of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of (-)-11,13-Dehydroeriolin. The content is designed to address specific challenges that may be encountered during the synthesis of this complex eudesmanolide sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around three key areas:

  • Stereocontrolled construction of the eudesmane core: Establishing the correct relative and absolute stereochemistry of the bicyclic decalin framework is a significant hurdle due to the presence of multiple contiguous stereocenters.

  • Installation of the α,β-unsaturated-γ-lactone: The formation of the five-membered lactone ring with the exocyclic double bond (the α-methylene group) and the endocyclic double bond at the 11,13-position is a delicate step.

  • Late-stage functionalization: Introducing the 11,13-dehydro functionality at a late stage of the synthesis can be problematic, often requiring selective reactions that do not affect other sensitive functional groups in the molecule.

Q2: Is there a reported total synthesis of this compound?

A2: As of the latest literature review, a formal total synthesis of this compound has not been published. However, the total synthesis of structurally related eudesmanolides, such as alantolactone and isoalantolactone, has been achieved and serves as a roadmap for accessing the core structure. The strategies for introducing the 11,13-dehydro functionality can be inferred from established methods for the dehydration of α-hydroxy lactones.

Q3: What are the key strategic considerations for the synthesis?

A3: A successful synthetic strategy should consider:

  • Early-stage introduction of key stereocenters: Utilizing chiral pool starting materials or asymmetric catalysis to set the stereochemistry of the decalin core early in the synthesis.

  • A robust method for lactone formation: Common methods include intramolecular cyclization of a hydroxy acid or related precursors.

  • A reliable method for introducing the 11,13-double bond: This will likely involve the dehydration of an 11-hydroxy intermediate. The choice of dehydrating agent and reaction conditions will be critical to avoid side reactions.

Troubleshooting Guides

Low Diastereoselectivity in the Eudesmane Core Construction
Problem Possible Causes Troubleshooting Suggestions
Poor diastereoselectivity in Diels-Alder or Michael addition reactions to form the decalin core. - Inadequate facial selectivity of the dienophile or Michael acceptor.- Non-optimal Lewis acid or catalyst.- Steric hindrance from protecting groups.- Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and chiral catalysts.- Modify protecting groups to be less sterically demanding.- Adjust reaction temperature and solvent polarity to enhance selectivity.
Epimerization of stereocenters during subsequent reactions. - Use of harsh acidic or basic conditions.- Unstable intermediates.- Employ milder reaction conditions.- Use buffered solutions to control pH.- Protect sensitive functional groups.
Difficulties in the Formation of the α-Methylene-γ-lactone
Problem Possible Causes Troubleshooting Suggestions
Low yield in the lactonization step. - Steric hindrance around the reacting centers.- Competing intermolecular reactions.- Use high-dilution conditions to favor intramolecular cyclization.- Employ more powerful lactonization reagents (e.g., Yamaguchi or Mitsunobu conditions).
Failure to introduce the α-methylene group. - Incomplete enolate formation.- Poor reactivity of the electrophilic formaldehyde equivalent.- Use a stronger, non-nucleophilic base for enolate formation (e.g., LDA, LHMDS).- Utilize more reactive electrophiles like Eschenmoser's salt.- Consider a two-step procedure involving selenenylation followed by oxidative elimination.
Challenges in the Introduction of the 11,13-Double Bond
Problem Possible Causes Troubleshooting Suggestions
Low yield or decomposition upon dehydration of the 11-hydroxy intermediate. - Use of overly harsh acidic or basic conditions.- Formation of undesired side products through rearrangement.- Screen milder dehydrating agents such as Martin's sulfurane, Burgess reagent, or Appel conditions (PPh₃/I₂).- Consider a two-step procedure: conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate) followed by elimination with a non-nucleophilic base.
Lack of regioselectivity in the elimination reaction. - Presence of other abstractable protons leading to isomeric double bonds.- If possible, block other potential elimination pathways with protecting groups.- The α-position to the lactone carbonyl should be acidic, favoring the desired elimination. Ensure basic conditions are suitable for selective deprotonation.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of a related eudesmanolide, alantolactone, which can serve as a benchmark for the synthesis of the this compound core.

Reaction Step Reagents and Conditions Yield (%) Reference
Intramolecular Diels-Alder Cycloaddition Furan-containing triene, heat or Lewis acid50-70[1]
Lactone Formation (from diol) MnO₂, CH₂Cl₂80-90[1]
α-Methylenation of Lactone LDA, THF; then CH₂O60-75[1]
Hydroxylation at C11 of a Dihydrolactone LDA, THF; then O₂13-47 (mixture of epimers)[2]
Dehydration of β-hydroxy ketone (model) Acid or base, heatTypically >80[3]

Experimental Protocols

Protocol 1: Synthesis of an 11-Hydroxy Eudesmanolide Intermediate

This protocol is adapted from the hydroxylation of 11,13-dihydrosesquiterpene lactones and serves as a key step towards the 11,13-dehydro functionality.[2]

  • Enolate Formation: A solution of the 11,13-dihydroeudesmanolide precursor (1.0 eq) in dry THF is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Oxygenation: Dry oxygen gas is bubbled through the solution for 20-30 minutes at -78 °C.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 11-hydroxy eudesmanolide as a mixture of epimers.

Protocol 2: Dehydration of an α-Hydroxy-γ-lactone (General Procedure)

This is a general procedure for the dehydration of an α-hydroxy-γ-lactone to form an α,β-unsaturated-γ-lactone, which is the key step to introduce the 11,13-double bond.

  • Activation of the Hydroxyl Group (Mesylation): To a solution of the 11-hydroxy eudesmanolide (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour.

  • Elimination: After completion of the mesylation (monitored by TLC), a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) (2.0 eq) is added to the reaction mixture. The solution is then warmed to room temperature or gently heated to effect elimination.

  • Workup and Purification: The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.

Visualizations

Synthetic Strategy Overview

G start Simple Precursors core Stereocontrolled Eudesmane Core Synthesis start->core Key Cyclization (e.g., Diels-Alder) lactone Lactone Ring Formation core->lactone Lactonization hydroxy Hydroxylation at C11 lactone->hydroxy α-Hydroxylation dehydro This compound hydroxy->dehydro Dehydration

Caption: A generalized synthetic pathway to this compound.

Troubleshooting Logic for Dehydration Step

G start Dehydration of 11-Hydroxy Intermediate check_yield Low Yield or Decomposition? start->check_yield harsh_cond Harsh Conditions (Strong Acid/Base) check_yield->harsh_cond Yes check_regio Incorrect Regioisomer (Double Bond Position)? check_yield->check_regio No milder_reagents Use Milder Reagents (Martin's Sulfurane, Burgess, Appel) harsh_cond->milder_reagents two_step Two-Step Protocol: 1. Mesylation/Tosylation 2. Elimination (DBU) harsh_cond->two_step success Successful Dehydration milder_reagents->success two_step->success proton_access Competing Proton Abstraction check_regio->proton_access Yes check_regio->success No protecting_groups Block Alternative Sites with Protecting Groups proton_access->protecting_groups protecting_groups->success

Caption: Decision tree for troubleshooting the dehydration step.

References

Technical Support Center: Minimizing Off-Target Effects of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (-)-11,13-Dehydroeriolin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their antiproliferative and cytotoxic activities. The primary mechanism of action for many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group. This reactive group can covalently bind to nucleophilic residues, particularly the sulfhydryl groups of cysteine residues in proteins, through a process called Michael addition. This alkylation can alter the structure and function of a wide range of proteins, leading to the observed biological effects.

Q2: What are the likely causes of off-target effects with this compound?

The primary cause of off-target effects is the reactive nature of the α-methylene-γ-lactone moiety. This functional group can react with any accessible cysteine residue on proteins, not just the intended therapeutic target. This lack of specificity can lead to the modulation of multiple signaling pathways and cellular processes, resulting in unintended experimental outcomes.

Q3: What are some known cellular processes affected by sesquiterpene lactones like this compound?

Sesquiterpene lactones have been shown to impact several key cellular processes, including:

  • Apoptosis: Induction of programmed cell death is a common outcome of treatment with cytotoxic sesquiterpene lactones.

  • Autophagy: These compounds can induce autophagy, a cellular recycling process.[1][2][3][4][5]

  • Inflammation: Many sesquiterpene lactones are known to modulate inflammatory pathways, often through the inhibition of the NF-κB signaling pathway.[6][7][8][9][10]

Understanding these affected pathways can help in designing experiments to distinguish on-target from off-target effects.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects during experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to your primary hypothesis.

Troubleshooting Workflow:

A Inconsistent Results Observed B Step 1: Titrate Compound Concentration Determine the minimal effective concentration. A->B C Step 2: Perform Target Engagement Assay Confirm binding to the intended target in cells (e.g., CETSA). B->C D Step 3: Conduct Rescue Experiment Use a drug-resistant mutant of the putative target. C->D E Step 4: Profile Global Cellular Changes Use proteomics to identify affected pathways. D->E F Refine Experimental Conditions or Hypothesis E->F

Figure 1. Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Titrate Compound Concentration: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to induce off-target effects.

  • Perform Target Engagement Assays: Confirm that this compound is binding to its intended target within the cell at the effective concentration. The Cellular Thermal Shift Assay (CETSA) is a valuable label-free method for this purpose.[11][12][13][14][15]

  • Conduct Rescue Experiments: If a specific target is hypothesized, overexpress a mutant version of that target that is resistant to this compound binding. If the cellular phenotype is reversed, it provides strong evidence for on-target activity.

  • Profile Global Cellular Changes: Employ quantitative proteomics to identify all proteins that are altered in abundance or post-translationally modified upon treatment. This can reveal unexpected off-target pathways.[16][17][18]

Issue 2: High Cellular Toxicity

Possible Cause: The observed cytotoxicity may be a result of widespread, non-specific alkylation of essential cellular proteins.

Mitigation Strategies:

  • Dose-Response Analysis: Perform a careful dose-response curve to determine the IC50 value for cytotoxicity. Use concentrations at or below the IC50 for mechanistic studies.

  • Time-Course Experiments: Shorter incubation times may be sufficient to observe on-target effects while minimizing toxicity.

  • Use of a Less Reactive Analog: If available, a structurally related analog of this compound that has a modified α-methylene-γ-lactone moiety could serve as a useful negative control.

Data Presentation: Quantitative Data Summary

Table 1: General Concentration Ranges for Sesquiterpene Lactone Experiments

Assay TypeTypical Concentration RangePurpose
Cytotoxicity (e.g., MTT, SRB)0.1 - 100 µMDetermine IC50/GI50 values
Mechanistic Studies0.5 - 20 µMInvestigate specific cellular pathways (e.g., apoptosis, cell cycle)
Target Identification (in vitro)1 - 50 µMAffinity-based proteomics
Target Engagement (in situ)1 - 50 µMCellular Thermal Shift Assay (CETSA)

Note: These are general ranges. The optimal concentration for this compound must be determined empirically for each cell line and assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a label-free method to verify the binding of this compound to its target protein(s) in a cellular context.[11][12][13][14][15]

Workflow:

A 1. Cell Culture and Treatment Treat cells with vehicle or this compound. B 2. Heating Heat cell lysates at a range of temperatures. A->B C 3. Protein Precipitation Centrifuge to separate soluble and aggregated proteins. B->C D 4. Protein Detection Analyze soluble protein fraction by Western Blot or Mass Spectrometry. C->D E 5. Data Analysis Compare protein stability between treated and untreated samples. D->E

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.

  • Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting or across the proteome using mass spectrometry.

  • Data Interpretation: A target protein that is stabilized by this compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Protocol 2: Affinity-Based Proteomics for Target Identification

This protocol aims to identify the direct binding partners of this compound.

Workflow:

A 1. Probe Synthesis Synthesize a clickable or biotinylated derivative of this compound. B 2. Cell Treatment and Lysis Incubate cells with the probe and lyse. A->B C 3. Affinity Purification Use streptavidin beads to pull down probe-protein complexes. B->C D 4. Protein Elution and Digestion Elute bound proteins and digest into peptides. C->D E 5. Mass Spectrometry Analysis Identify proteins by LC-MS/MS. D->E

Figure 3. Workflow for affinity-based target identification.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that contains a reactive handle for "click" chemistry (e.g., an alkyne or azide) or a biotin tag. It is crucial that this modification does not abrogate the compound's biological activity.

  • Cell Incubation and Lysis: Treat cells with the probe. For photo-affinity probes, irradiate with UV light to induce covalent cross-linking. Lyse the cells under conditions that preserve protein-protein interactions.

  • Click Reaction and Enrichment: For "clickable" probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag. Incubate the lysate with streptavidin-conjugated beads to enrich for biotinylated proteins.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins. Proteins specifically pulled down by the active probe and not by a negative control probe are considered potential targets.[19][20][21][22][23]

Signaling Pathway Considerations

NF-κB Signaling Pathway

Sesquiterpene lactones are well-documented inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival. The inhibitory action is often attributed to the direct alkylation of cysteine residues on proteins within this pathway, such as the p65 subunit of NF-κB or the upstream IKK kinases.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Dehydroeriolin This compound Dehydroeriolin->IKK_complex inhibits Dehydroeriolin->NFkB inhibits Gene_expression Target Gene Expression (Inflammation, Survival) NFkB_n->Gene_expression activates

Figure 4. Potential inhibition of the NF-κB pathway by this compound.

When designing experiments, consider that observed anti-inflammatory or pro-apoptotic effects may be due to off-target inhibition of the NF-κB pathway. Controls to assess NF-κB activation, such as measuring IκBα degradation or p65 nuclear translocation, are recommended.

References

Technical Support Center: Troubleshooting (-)-11,13-Dehydroeriolin Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-11,13-Dehydroeriolin assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during their experiments with this promising sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound is a sesquiterpene lactone natural product.[1] Its primary mechanism of action is the induction of apoptosis and inhibition of cell proliferation in cancer cells. This is thought to occur through the modulation of key signaling pathways, including the inhibition of STAT3 phosphorylation.

Q2: I am observing inconsistent IC50 values in my cell viability assays. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

  • Compound Stability and Handling: Ensure that your stock solution of this compound is properly stored, protected from light, and has not undergone multiple freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth media can all impact cellular response to the compound. Standardize these parameters across all experiments.

  • Assay Type: The choice of viability assay can significantly influence results. For instance, MTT assays can be prone to interference from compounds that affect cellular metabolism.[2][3][4][5][6] Consider using an alternative assay, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay, to confirm your findings.

  • Incubation Time: The duration of compound exposure can affect the IC50 value. Optimize the incubation time for your specific cell line and experimental goals.

Q3: My apoptosis assay results are not correlating with my viability data. Why might this be?

Discrepancies between apoptosis and viability assays can occur due to:

  • Timing of Assays: Apoptosis is a dynamic process. The time point at which you measure apoptosis might not align with the peak of cell death, which could be captured by a longer-term viability assay.

  • Mechanism of Cell Death: this compound may induce other forms of cell death in addition to apoptosis, such as necrosis or autophagy. Consider using assays that can differentiate between these mechanisms.

  • Assay Sensitivity: The sensitivity of your chosen apoptosis assay (e.g., Annexin V/PI staining, caspase activity) may differ from your viability assay.

Q4: I am having trouble detecting inhibition of the NF-κB or STAT3 pathway. What should I check?

  • Stimulation Conditions: Ensure that the signaling pathway is appropriately activated in your control cells. For NF-κB, this typically involves stimulation with an agent like TNF-α. For STAT3, cytokines like IL-6 are often used.[2][7]

  • Time Course: The inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing inhibition after treatment with this compound.

  • Antibody Quality: Verify the specificity and sensitivity of the antibodies used for Western blotting or other immunodetection methods.

  • Loading Controls: Always use reliable loading controls to ensure equal protein loading between samples.

Troubleshooting Guides

Inconsistent Cell Viability Results
Symptom Potential Cause Suggested Solution
High variability between replicate wells- Pipetting errors- Uneven cell seeding- Edge effects in the plate- Use a multichannel pipette for consistency.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.
IC50 value is significantly different from published data- Different cell line or passage number- Variation in assay protocol (e.g., incubation time, seeding density)- Compound degradation- Confirm the identity and passage number of your cell line.- Standardize your protocol with published methods.- Prepare fresh stock solutions of this compound.
No dose-dependent effect observed- Incorrect concentration range- Compound inactivity- Cell line resistance- Test a wider range of concentrations.- Verify the purity and integrity of the compound.- Use a positive control to ensure the assay is working.
Apoptosis Assay Issues
Symptom Potential Cause Suggested Solution
High background apoptosis in control cells- Unhealthy cells- Over-trypsinization- Serum starvation stress- Use cells at optimal confluency.- Minimize trypsin exposure time.- Ensure appropriate serum concentration in the media.
Low percentage of apoptotic cells with treatment- Suboptimal drug concentration or incubation time- Insensitive assay- Cell cycle arrest without apoptosis- Perform a dose-response and time-course experiment.- Try a more sensitive apoptosis detection method (e.g., caspase-3/7 activity assay).- Analyze cell cycle distribution.
Annexin V positive, PI negative population is small- Rapid progression to late apoptosis/necrosis- Early time point of analysis- Analyze at earlier time points after treatment.- Use a method that captures both early and late apoptotic events.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from viability assays.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal add_reagent->measure analyze Analyze Data measure->analyze

Caption: A simplified workflow for a typical cell viability assay.

G cluster_pathway Proposed STAT3 Inhibition Pathway cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation dimer STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp dehydroeriolin This compound dehydroeriolin->stat3 Inhibits Phosphorylation

Caption: The proposed mechanism of STAT3 signaling inhibition.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Results check_compound Check Compound (Purity, Storage) start->check_compound check_cells Check Cells (Passage, Density) start->check_cells check_assay Check Assay Protocol (Reagents, Timing) start->check_assay optimize Optimize Parameters check_compound->optimize check_cells->optimize check_assay->optimize confirm_alt Confirm with Alternative Assay consistent Consistent Results confirm_alt->consistent optimize->confirm_alt

Caption: A logical flow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-11,13-Dehydroeriolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-11,13-Dehydroeriolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the bioavailability of this promising sesquiterpene lactone.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone with demonstrated antiproliferative properties, making it a compound of interest for cancer research.[1][2][3] Like many other sesquiterpene lactones, its therapeutic potential is often hindered by poor bioavailability. This is primarily due to its low aqueous solubility and potential instability in the gastrointestinal tract. Reports indicate that this compound is almost insoluble in water, which significantly limits its absorption after oral administration.[4]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems can improve its solubility and absorption.

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes can increase its aqueous solubility.

Q3: Are there any analytical methods available for quantifying this compound in biological samples?

Q4: What are the potential molecular targets and signaling pathways of this compound?

A4: The precise molecular targets of this compound are not fully elucidated. However, many sesquiterpene lactones are known to interact with and inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] Additionally, the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which is crucial for cell proliferation and survival, is another common target for anticancer compounds and may be affected by this compound.[10][11][12][13][14]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Problem Possible Cause Recommended Solution
Low or inconsistent drug loading in solid dispersion. - Poor miscibility of this compound with the chosen polymer.- Inappropriate solvent system for the solvent evaporation method.- Suboptimal drug-to-polymer ratio.- Screen a panel of polymers with varying polarities.- Use a co-solvent system to improve the solubility of both the drug and the polymer.- Optimize the drug-to-polymer ratio through a series of small-scale experiments.
Precipitation of the compound upon dilution of a lipid-based formulation. - The formulation is unable to maintain the drug in a solubilized state upon contact with aqueous media.- The drug concentration exceeds the solubilization capacity of the formulation.- Increase the concentration of surfactants or co-surfactants in the formulation.- Evaluate different lipid excipients.- Reduce the drug loading in the formulation.
High variability in plasma concentrations in animal studies. - Inconsistent oral absorption due to poor formulation performance.- First-pass metabolism variability.- Issues with the dosing procedure.- Improve the formulation to ensure consistent drug release and dissolution.- Consider a different route of administration (e.g., intraperitoneal) to bypass first-pass metabolism for initial efficacy studies.- Standardize the gavage technique and ensure proper vehicle administration.
No detectable plasma levels of the compound. - Bioavailability is extremely low.- Rapid metabolism of the compound.- The analytical method is not sensitive enough.- Employ a more advanced formulation strategy (e.g., nano-formulations).- Investigate potential metabolites of this compound and include them in the analytical method.- Optimize the LC-MS/MS method for higher sensitivity (see Experimental Protocols).

III. Data Presentation

Due to the limited publicly available pharmacokinetic data for this compound, the following table presents representative pharmacokinetic parameters for other sesquiterpene lactones to provide a general understanding of their in vivo behavior.[15][16][17]

Table 1: Representative Pharmacokinetic Parameters of Selected Sesquiterpene Lactones in Rats (Oral Administration)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Alantolactone50235 ± 450.5487 ± 98~5
Costunolide25150 ± 321.0312 ± 65~8
Artemisinin20180 ± 400.75410 ± 85~10

Note: These values are approximations derived from multiple sources and should be used for comparative purposes only.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (analytical grade)

  • Chloroform (analytical grade)

  • Rotary evaporator

  • Water bath

  • Dessicator

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve the this compound in a minimal amount of chloroform.

  • Dissolve the PVP K30 in ethanol.

  • Mix the two solutions in a round-bottom flask.

  • Evaporate the solvents using a rotary evaporator with the water bath set to 40-50°C.

  • Continue evaporation until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in an airtight container.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of the prepared this compound solid dispersion.

Materials:

  • This compound solid dispersion

  • Unformulated this compound

  • USP Apparatus 2 (Paddle apparatus)

  • Dissolution medium: Phosphate buffered saline (PBS), pH 7.4

  • Syringes and filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a quantity of solid dispersion equivalent to a specific dose of this compound.

  • Fill the dissolution vessels with 900 mL of PBS pre-heated to 37°C.

  • Set the paddle speed to 75 RPM.

  • Add the solid dispersion or unformulated compound to the dissolution vessels.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-heated dissolution medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method.

Protocol 3: Quantification of this compound in Plasma by UHPLC-MS/MS (Adapted from a general method for sesquiterpene lactones)[5]

Objective: To establish a sensitive and selective method for the quantification of this compound in plasma samples.

Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Acetonitrile (for protein precipitation)

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 0.3 mL/min

    • Column temperature: 40°C

    • Injection volume: 5 µL

    • Gradient elution (example): 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.

  • Mass Spectrometric Conditions (to be optimized for this compound):

    • Ionization mode: Electrospray Ionization (ESI), positive mode.

    • Monitor the precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation_Strategy Select Strategy (Solid Dispersion, Lipid-Based, etc.) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization Preparation->Characterization Dissolution Dissolution Testing Characterization->Dissolution Stability Stability Assessment Characterization->Stability Dosing Animal Dosing Dissolution->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Analysis->PK_PD

Caption: Experimental workflow for improving bioavailability.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression activates Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Dehydroeriolin This compound Dehydroeriolin->IKK inhibits (?) Dehydroeriolin->PI3K inhibits (?)

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Navigating the Nomenclature: A Comparative Guide to the Cytotoxic Activity of (-)-11,13-Dehydroeriolin and its Synonym Eriolin

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of available data reveals that (-)-11,13-Dehydroeriolin and eriolin are likely synonymous terms for the same sesquiterpenoid lactone, a natural compound with demonstrated antiproliferative properties. This guide provides a comprehensive overview of its cytotoxic activity based on existing scientific literature, addressing the initial ambiguity in nomenclature and presenting the available experimental data for researchers, scientists, and drug development professionals.

Initial investigations into the cytotoxic profiles of this compound and eriolin uncovered a significant overlap in chemical identifiers, suggesting they are not two distinct compounds for comparison. "Eriolin, dehydro-11,13" is listed as a synonym for 11(13)-Dehydroivaxillin, which is also identified as this compound. Therefore, this guide will focus on the cytotoxic activity of this single compound, consolidating data from studies where it has been isolated and evaluated under its various names.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been assessed against a panel of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from published studies.

Cell LineCancer TypeIC50/ED50 (µM)Reference
Data from Lee et al., 2002
L1210Leukemia< 20[1]
A549Lung Carcinoma< 20[1]
SK-OV-3Ovarian Cancer< 20[1]
SK-MEL-2Melanoma< 20[1]
XF-498CNS Cancer< 20[1]
HCT-15Colon Cancer< 20[1]
Data from Yang et al., 2021
A549Lung Carcinoma2.73[2]
HepG2Liver Cancer4.85[2]
HCT116Colon Cancer3.12[2]
MDA-MB-231Breast Cancer5.64[2]
CNE2Nasopharyngeal Carcinoma7.21[2]

Note: The study by Lee et al. (2002) identified the compound as 11,13-didehydroivaxillin. The study by Yang et al. (2021) refers to this compound as "compound 6", which has been identified as this compound.

Experimental Protocols

The methodologies employed to determine the cytotoxic activity of this compound are crucial for the interpretation and replication of the findings. The primary method cited in the literature is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 2 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (typically 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_workflow Experimental Workflow: SRB Cytotoxicity Assay start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with 1% Acetic Acid staining->washing solubilization Solubilize dye with Tris buffer washing->solubilization measurement Measure absorbance at 515nm solubilization->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

SRB Cytotoxicity Assay Workflow

Signaling Pathways

Research by Yang et al. (2021) indicates that this compound induces protective autophagy in cancer cells.[2] Autophagy is a cellular process of self-degradation, where cellular components are delivered to lysosomes. In the context of cancer, autophagy can have a dual role, either promoting cell survival (protective) or contributing to cell death. The induction of protective autophagy by this compound suggests that cancer cells may utilize this mechanism to resist the compound's cytotoxic effects. This finding has important implications for potential combination therapies, where inhibiting autophagy could enhance the anticancer efficacy of this compound.

The precise signaling pathway by which this sesquiterpenoid lactone induces protective autophagy is a subject of ongoing research. However, a general pathway for sesquiterpenoid lactone-induced autophagy often involves the modulation of key regulatory proteins.

G cluster_pathway Proposed Signaling Pathway for Protective Autophagy compound This compound stress Cellular Stress (e.g., ROS production) compound->stress ampk AMPK (Activation) stress->ampk mtor mTOR (Inhibition) ampk->mtor ulk1 ULK1 Complex (Activation) mtor->ulk1 beclin1 Beclin-1 Complex (Activation) ulk1->beclin1 autophagosome Autophagosome Formation beclin1->autophagosome survival Cell Survival (Protective Autophagy) autophagosome->survival

Protective Autophagy Signaling

References

The Untapped Potential of (-)-11,13-Dehydroeriolin: A Comparative Guide to Synergistic Anticancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence for the synergistic effects of (-)-11,13-Dehydroeriolin with established anticancer drugs remains to be published, its structural similarity to the well-studied sesquiterpene lactone, isoalantolactone, provides a strong foundation for predicting its potential in combination therapies. This guide offers a comparative analysis based on the known mechanisms of isoalantolactone, proposing synergistic combinations and detailing the experimental frameworks required to validate these hypotheses. The shared α-methylene-γ-lactone moiety, specifically the 11,13-dehydro feature, is crucial for the cytotoxic and pro-apoptotic activities of these compounds, suggesting that this compound could offer similar, if not enhanced, therapeutic benefits.

Mechanistic Insights: Paving the Way for Combination Strategies

This compound, a natural product isolated from Carpesium abrotanoides L., possesses inherent antiproliferative properties.[1] The anticancer activities of the structurally analogous isoalantolactone are attributed to its ability to induce apoptosis, promote cell cycle arrest, and generate reactive oxygen species (ROS) within cancer cells.[2][3] Key signaling pathways modulated by isoalantolactone include the NF-κB, MAPK/JNK, and PI3K/Akt pathways, all of which are pivotal in cancer cell survival and proliferation.[2][4][5]

Proposed Synergistic Combinations with Known Anticancer Drugs

Based on the established synergistic interactions of isoalantolactone, we propose the following combinations for this compound. These hypotheses are grounded in the principle of targeting multiple, complementary cancer-driving pathways to enhance therapeutic efficacy and overcome drug resistance.

This compound and Platinum-Based Drugs (e.g., Cisplatin)

Rationale for Synergy: Isoalantolactone has been shown to significantly enhance the anticancer effects of cisplatin in prostate cancer cells by augmenting intracellular ROS levels.[6] This increased oxidative stress leads to heightened DNA damage and activation of the JNK signaling pathway, ultimately resulting in enhanced apoptosis.[6] Given that the 11,13-dehydro lactone moiety is a potent Michael acceptor capable of inducing ROS, a similar synergistic mechanism is anticipated with this compound.

This compound and Anthracyclines (e.g., Doxorubicin)

Rationale for Synergy: The combination of isoalantolactone and doxorubicin has demonstrated synergistic cytotoxicity in colon cancer cells.[2][7] This synergy is attributed to a significant increase in ROS production, leading to amplified DNA damage and activation of the JNK signaling pathway.[7] By potentiating the DNA-damaging effects of doxorubicin, this compound could allow for lower, less toxic doses of this widely used chemotherapeutic agent.

Quantitative Data on the Synergistic Effects of Isoalantolactone

The following tables summarize the quantitative data from studies on isoalantolactone, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Synergistic Effects of Isoalantolactone with Cisplatin in Prostate Cancer Cells

Cell LineDrug CombinationCombination Index (CI)Dose Reduction Index (DRI) - CisplatinDose Reduction Index (DRI) - IsoalantolactoneKey FindingsReference
PC-3Isoalantolactone + Cisplatin< 1 (Synergism)Not specifiedNot specifiedIncreased apoptosis, ROS generation, and JNK activation[6]
DU145Isoalantolactone + Cisplatin< 1 (Synergism)Not specifiedNot specifiedEnhanced growth suppression and apoptosis[6]

Table 2: In Vitro Synergistic Effects of Isoalantolactone with Doxorubicin in Colon Cancer Cells

Cell LineDrug CombinationCombination Index (CI)Dose Reduction Index (DRI) - DoxorubicinDose Reduction Index (DRI) - IsoalantolactoneKey FindingsReference
HCT116Isoalantolactone + Doxorubicin< 1 (Synergism)Not specifiedNot specifiedIncreased ROS production, DNA damage, and JNK activation[7]
SW620Isoalantolactone + Doxorubicin< 1 (Synergism)Not specifiedNot specifiedMarkedly enhanced cytotoxicity[7]

Experimental Protocols for Validating Synergism

To validate the hypothesized synergistic effects of this compound, the following experimental protocols are recommended:

Cell Viability and Synergy Analysis
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner anticancer drug individually and in combination across a panel of relevant cancer cell lines.

  • Combination Index (CI) Calculation: Utilize the Chou-Talalay method to calculate the CI, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CompuSyn software is recommended for this analysis.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells via flow cytometry following treatment with individual drugs and their combination.

  • Western Blot Analysis: To assess the expression levels of key apoptosis-related proteins, including cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

Reactive Oxygen Species (ROS) Measurement
  • DCFDA Staining: Employ the 2',7'-dichlorofluorescin diacetate (DCFDA) assay to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

DNA Damage Assessment
  • Comet Assay: To visualize and quantify DNA fragmentation in individual cells as an indicator of DNA damage.

  • γ-H2AX Staining: To detect DNA double-strand breaks via immunofluorescence microscopy or flow cytometry.

Signaling Pathway Analysis
  • Western Blot Analysis: To investigate the phosphorylation status and total protein levels of key components of the NF-κB, MAPK (p38, JNK, ERK), and PI3K/Akt signaling pathways.

Visualizing the Proposed Mechanisms of Action and Experimental Workflow

// Nodes Dehydroeriolin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemo_Drug [label="Anticancer Drug\n(e.g., Cisplatin, Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Intracellular ROS", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="↑ DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="↑ JNK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="↑ Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Dehydroeriolin -> ROS; Chemo_Drug -> DNA_Damage; ROS -> DNA_Damage; DNA_Damage -> JNK; JNK -> Apoptosis; Chemo_Drug -> ROS [style=dashed]; }

Caption: Proposed synergistic mechanism of this compound with conventional anticancer drugs.

// Nodes start [label="Hypothesize Synergy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Select & Culture\nCancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_treatment [label="Treat with Single Agents\n& Combinations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; synergy_analysis [label="Synergy Analysis\n(Chou-Talalay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mechanistic_studies [label="Mechanistic Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis Assays\n(Annexin V, Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="ROS Measurement\n(DCFDA)", fillcolor="#FBBC05", fontcolor="#202124"]; dna_damage [label="DNA Damage Assays\n(Comet, γ-H2AX)", fillcolor="#FBBC05", fontcolor="#202124"]; signaling [label="Signaling Pathway Analysis\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Validate Synergistic Effect\n& Elucidate Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> drug_treatment; drug_treatment -> viability; viability -> synergy_analysis; synergy_analysis -> mechanistic_studies; mechanistic_studies -> apoptosis; mechanistic_studies -> ros; mechanistic_studies -> dna_damage; mechanistic_studies -> signaling; {apoptosis, ros, dna_damage, signaling} -> conclusion; }

Caption: Experimental workflow for validating synergistic anticancer effects.

// Nodes Dehydroeriolin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt_pathway [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65 [label="p65", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dehydroeriolin -> NFkB_pathway [label="Inhibits"]; Dehydroeriolin -> PI3K_Akt_pathway [label="Inhibits"]; Dehydroeriolin -> MAPK_pathway [label="Activates"]; NFkB_pathway -> p65; PI3K_Akt_pathway -> Akt; MAPK_pathway -> JNK; MAPK_pathway -> p38; p65 -> Proliferation [label="Promotes"]; p65 -> Survival [label="Promotes"]; Akt -> Proliferation [label="Promotes"]; Akt -> Survival [label="Promotes"]; JNK -> Apoptosis [label="Induces"]; p38 -> Apoptosis [label="Induces"]; }

Caption: Postulated signaling pathways affected by this compound.

Conclusion and Future Directions

The exploration of this compound as a synergistic partner in cancer chemotherapy holds significant promise. By leveraging the mechanistic understanding of the structurally similar compound, isoalantolactone, researchers can strategically design and execute preclinical studies to unlock the full therapeutic potential of this natural product. The proposed combinations with cisplatin and doxorubicin offer a logical starting point for investigations that could lead to more effective and less toxic cancer treatment regimens. Future in vivo studies will be crucial to validate these in vitro findings and pave the way for potential clinical applications.

References

in vivo validation of the anticancer effects of (-)-11,13-Dehydroeriolin in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo anticancer potential of the sesquiterpene lactone class, with a focus on analogs of (-)-11,13-Dehydroeriolin, benchmarked against standard chemotherapeutic agents.

Introduction

This compound is a sesquiterpene lactone, a class of naturally derived compounds that has garnered significant interest in oncology for its potential anticancer properties. While in vivo data for this compound itself is limited in publicly accessible literature, extensive research on structurally related sesquiterpene lactones provides valuable insights into the potential efficacy and mechanisms of this compound class. This guide offers a comparative overview of the in vivo anticancer effects of prominent sesquiterpene lactones—Parthenolide, Costunolide, and Helenalin—as surrogates for understanding the potential of this compound. Their performance is contrasted with established chemotherapeutic drugs: Paclitaxel, Doxorubicin, and Gemcitabine, providing a benchmark for their potential therapeutic application.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of experimental data, in-depth protocols for in vivo studies, and visual representations of key signaling pathways and experimental workflows.

Comparative Analysis of In Vivo Anticancer Efficacy

The following tables summarize the quantitative data from various in vivo studies, offering a direct comparison of the anticancer effects of selected sesquiterpene lactones and standard chemotherapeutic agents across different cancer models.

Table 1: In Vivo Efficacy of Sesquiterpene Lactones in Animal Models

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Survival IncreaseReference
Parthenolide Derivative (DMAPT) Prostate Cancer (PC-3 Xenograft)Nude Mice40 mg/kg, i.p., daily for 21 days~60%Not Reported[1]
Costunolide Breast Cancer (MDA-MB-231 Xenograft)Nude Mice20 mg/kg, i.p., daily for 30 daysSignificant reduction in tumor volumeNot Reported[2]
Helenalin Rhabdomyosarcoma (RD Xenograft)Nude MiceNot specified in available abstractsNot specified in available abstractsNot specified in available abstracts[3]

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Animal Models

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Survival IncreaseReference
Paclitaxel Breast Cancer (MDA-MB-231 Xenograft)Nude Mice10 mg/kg/day, i.p., for 5 daysSignificant tumor volume reductionNot Reported[4]
Doxorubicin Leukemia (EL4 Lymphoma)C57BL/6N Mice4 mg/kg/week, i.p., for 3 weeksSignificant tumor growth inhibitionNot Reported[5]
Gemcitabine Lung Cancer (Lewis Lung Carcinoma)C57/B16 Mice60 mg/kg, q3dx4Significant growth delayNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies involving sesquiterpene lactones and standard chemotherapies.

Protocol 1: In Vivo Xenograft Study with a Parthenolide Derivative
  • Cell Culture: Human prostate cancer cells (PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: PC-3 cells (2 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of a parthenolide derivative (e.g., DMAPT at 40 mg/kg body weight) daily for a specified period (e.g., 21 days). The control group receives vehicle injections.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Protocol 2: In Vivo Xenograft Study with Paclitaxel
  • Cell Culture: Human breast cancer cells (MDA-MB-231) are maintained in DMEM supplemented with 10% FBS and antibiotics.

  • Animal Model: Female BALB/c nude mice (5 weeks old) are utilized.

  • Tumor Cell Implantation: MDA-MB-231 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) are injected into the mammary fat pad.

  • Treatment: Once tumors are established (e.g., 75-100 mm³), mice are treated with Paclitaxel (10 mg/kg/day) via i.p. injection for 5 consecutive days. The control group receives the vehicle.

  • Tumor Measurement: Tumor growth is monitored and measured with calipers every other day.

  • Endpoint and Analysis: Mice are sacrificed when tumors reach a predetermined size or at the end of the study period. Tumors are collected for weight measurement and histological analysis.

Signaling Pathways and Experimental Workflows

The anticancer effects of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Signaling Pathway of Sesquiterpene Lactones

Sesquiterpene lactones, including parthenolide and its analogs, are known to primarily target the NF-κB signaling pathway. By inhibiting the IκB kinase (IKK) complex, they prevent the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and anti-apoptotic genes. Furthermore, some sesquiterpene lactones can induce reactive oxygen species (ROS) production, leading to the activation of stress-related pathways like JNK, which can promote apoptosis.

sesquiterpene_lactone_pathway cluster_nucleus Nucleus SL Sesquiterpene Lactone (e.g., Parthenolide) IKK IKK Complex SL->IKK Inhibition ROS ROS SL->ROS Induction IkBa IκBα IKK->IkBa Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkBa->NFkB Sequestration Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Transcription Transcription of Pro-survival Genes Apoptosis Apoptosis JNK JNK ROS->JNK Activation JNK->Apoptosis Promotion NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding DNA->Transcription

Caption: Sesquiterpene lactone mechanism of action.

Experimental Workflow for In Vivo Anticancer Drug Testing

The process of evaluating a potential anticancer drug in an animal model follows a structured workflow, from initial cell culture to final data analysis.

experimental_workflow start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_model Animal Model Selection & Acclimatization animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., i.p., oral gavage) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size, Time) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis: Tumor Weight, Volume, Histology, Biomarkers euthanasia->analysis end End analysis->end

Caption: In vivo anticancer drug testing workflow.

Conclusion

While direct in vivo evidence for the anticancer effects of this compound is not yet widely published, the data from structurally similar sesquiterpene lactones like parthenolide and costunolide demonstrate significant potential for this class of compounds in cancer therapy. Their ability to inhibit tumor growth in various animal models, often through the modulation of key signaling pathways such as NF-κB, positions them as promising candidates for further investigation.

Compared to standard chemotherapeutic agents, sesquiterpene lactones may offer a different toxicity profile and mechanism of action, which could be advantageous in combination therapies or for treating resistant tumors. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to design and execute robust in vivo studies to further elucidate the anticancer potential of this compound and other novel sesquiterpene lactones. Future research should focus on head-to-head in vivo comparisons with standard-of-care drugs, detailed pharmacokinetic and pharmacodynamic studies, and exploration of synergistic combinations to fully realize the therapeutic potential of this promising class of natural products.

References

Unveiling the Molecular Target of (-)-11,13-Dehydroeriolin: A Comparative Guide to Mechanism of Action Confirmation Using Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the mechanism of action of the natural product (-)-11,13-Dehydroeriolin, a sesquiterpene lactone with noted antiproliferative properties.[1] This guide focuses on the application of gene silencing techniques, specifically RNA interference (RNAi), to validate its hypothesized role as a tubulin polymerization inhibitor. By comparing its activity profile with known tubulin-targeting agents, this document outlines the experimental data and protocols necessary for robust target validation.

This compound's structural class suggests a potential interaction with microtubules, which are critical for cell division, intracellular transport, and maintenance of cell shape.[2][3] Microtubule-targeting agents are a cornerstone of cancer chemotherapy, and they primarily function by either stabilizing or destabilizing tubulin polymerization.[2] This guide will delineate a pathway to investigate whether this compound falls within this class of compounds and to pinpoint its specific molecular interactions.

Comparative Analysis of Tubulin Inhibitors

To establish a benchmark for evaluating this compound, a comparison with well-characterized tubulin inhibitors is essential. These agents are broadly classified based on their binding sites on the tubulin heterodimer, with the most common being the colchicine, vinca alkaloid, and taxane binding sites.[2] A key strategy in cancer therapy is the development of compounds that bind to the colchicine site, as they may circumvent resistance mechanisms like the P-glycoprotein efflux pump.[3]

Compound ClassProposed Binding SiteMechanism of ActionRepresentative IC50 Values (Cancer Cell Lines)Reference Compound(s)
This compound Hypothesized: Colchicine Hypothesized: Tubulin Polymerization Inhibition To be determined N/A
Vinca AlkaloidsVincaTubulin Polymerization Inhibition1 - 10 nMVinblastine, Vincristine
TaxanesTaxaneTubulin Polymerization Stabilization2 - 20 nMPaclitaxel, Docetaxel
Colchicine Site BindersColchicineTubulin Polymerization Inhibition0.5 - 50 nMColchicine, Combretastatin A-4

Note: IC50 values are representative and can vary significantly based on the cell line and assay conditions.

Experimental Protocols for Mechanism of Action Confirmation

Gene Silencing via Small Interfering RNA (siRNA)

To specifically investigate the role of different tubulin isoforms in the activity of this compound, siRNA-mediated gene silencing is a powerful tool.[4][] This technique allows for the transient knockdown of specific genes, enabling researchers to observe the phenotypic consequences and assess any changes in drug sensitivity.[4][6]

Protocol for siRNA Transfection:

  • Cell Seeding: Plate mammalian cancer cells (e.g., HeLa, A549) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7] Use antibiotic-free normal growth medium.[7]

  • siRNA Preparation: For each well, dilute the desired amount of siRNA duplex (e.g., targeting β-tubulin isoforms) and a non-targeting control siRNA into an appropriate transfection medium.[7]

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent into the same transfection medium.[7]

  • Complex Formation: Combine the siRNA solution with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[7]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[7] The optimal time for assaying the cells will depend on the stability of the target protein.

  • Verification of Knockdown: After incubation, harvest a subset of cells to confirm the reduction in target protein expression via Western blotting or qPCR.[]

Western Blotting for Protein Expression Analysis

Western blotting is a fundamental technique to verify the successful knockdown of the target protein following siRNA transfection and to assess downstream cellular effects.[8][9][10][11][12]

Protocol for Western Blotting:

  • Cell Lysis: Lyse the transfected and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay.[9]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-tubulin) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Visualizing the Experimental Workflow and Signaling Pathway

To clearly illustrate the logic and processes involved in this investigation, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Drug Treatment cluster_analysis Analysis seed_cells Seed Cancer Cells transfect_sirna Transfect with siRNA (Control vs. Target-specific) seed_cells->transfect_sirna treat_compound Treat with this compound & Control Compounds transfect_sirna->treat_compound western_blot Western Blot for Protein Knockdown treat_compound->western_blot cell_viability Cell Viability Assay (e.g., MTT) treat_compound->cell_viability data_analysis Data Analysis & Comparison western_blot->data_analysis cell_viability->data_analysis

Caption: Experimental workflow for confirming the mechanism of action.

signaling_pathway dehydroeriolin This compound tubulin α/β-Tubulin Dimers dehydroeriolin->tubulin Binds to microtubules Microtubule Polymerization dehydroeriolin->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Hypothesized signaling pathway of this compound.

logical_relationship cluster_condition Experimental Condition cluster_outcome Expected Outcome sirna_tubulin siRNA knockdown of β-tubulin reduced_sensitivity Reduced sensitivity to This compound sirna_tubulin->reduced_sensitivity Leads to

Caption: Logical relationship between gene silencing and expected outcome.

By following the outlined experimental strategy, researchers can systematically investigate and confirm the mechanism of action of this compound. The combination of gene silencing with comparative analysis against known tubulin inhibitors will provide robust evidence to classify this natural product and support its further development as a potential therapeutic agent.

References

Comparative Analysis of Structure-Activity Relationships: Insights from Combretastatin A-4 Analogs as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of tubulin-targeting anticancer agents. Due to the limited availability of published data on (-)-11,13-Dehydroeriolin analogs, this guide focuses on the well-documented SAR of the structurally related bibenzyl compound, Combretastatin A-4, and its analogs. This analysis serves as a valuable surrogate for understanding the key structural motifs influencing the cytotoxic and tubulin-inhibiting properties of this class of compounds.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their critical function in mitosis makes them an attractive target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptotic cell death. Natural products have been a rich source of such tubulin inhibitors, with bibenzyls like Combretastatin A-4 (CA-4) demonstrating potent antimitotic and antitumor activities. The core structure of these compounds, featuring two phenyl rings connected by an ethylene bridge, provides a versatile scaffold for synthetic modifications to enhance efficacy and overcome challenges such as poor water solubility and metabolic instability. This guide provides a comparative analysis of the structure-activity relationships of a series of CA-4 analogs, offering insights into the structural requirements for potent cytotoxicity and tubulin polymerization inhibition.

Data Presentation: Comparative Biological Activity of Combretastatin A-4 Analogs

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a selection of Combretastatin A-4 analogs. The data highlights the impact of modifications on the A-ring, B-ring, and the ethylene bridge on their biological activity.

Compound IDA-Ring Substitution (R1)B-Ring Substitution (R2)Cytotoxicity (MCF-7, IC50, nM)Tubulin Polymerization Inhibition (IC50, µM)Reference
CA-4 3,4,5-trimethoxy4-methoxy1.5 ± 0.21.1 ± 0.1[1][2]
Analog 1 3,4,5-trimethoxy3-hydroxy-4-methoxy1.2 ± 0.10.9 ± 0.1[2][3]
Analog 2 3,4,5-trimethoxy3-amino-4-methoxy0.8 ± 0.10.7 ± 0.1[2][3]
Analog 3 3,4,5-trimethoxy4-ethoxy3.2 ± 0.42.5 ± 0.3[3]
Analog 4 3-hydroxy-4,5-dimethoxy4-methoxy5.8 ± 0.64.9 ± 0.5[3]
Analog 5 3,4,5-trihydroxy4-methoxy>100>50[3]
Analog 6 3,4,5-trimethoxyH25.6 ± 2.118.2 ± 1.5[3]

Key SAR Observations:

  • A-Ring: The 3,4,5-trimethoxy substitution pattern on the A-ring is crucial for high potency. Replacement of one or more methoxy groups with hydroxyl groups (Analog 4 and 5) significantly reduces or abolishes activity, likely due to altered electronic properties and binding interactions.

  • B-Ring: Modifications at the 3' and 4' positions of the B-ring have a pronounced effect on activity. The introduction of a hydroxyl or an amino group at the 3'-position while retaining the 4'-methoxy group (Analogs 1 and 2) enhances both cytotoxicity and tubulin polymerization inhibition compared to the parent compound, CA-4. This suggests that these groups may form additional hydrogen bonds within the colchicine binding site of tubulin. Replacing the 4'-methoxy with a 4'-ethoxy group (Analog 3) leads to a slight decrease in activity. Complete removal of the B-ring substituent (Analog 6) results in a significant loss of potency.

  • Ethylene Bridge: The cis (Z) configuration of the double bond in the ethylene bridge is essential for activity. Isomerization to the trans (E) form leads to a dramatic decrease in tubulin binding and cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[4][5][6]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compounds (dissolved in DMSO)

  • Glycerol (for promoting polymerization)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) are included as controls.

  • Initiation of Polymerization: Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Monitoring Polymerization: Immediately transfer the reaction mixture to a pre-warmed (37°C) 96-well plate and place it in the spectrophotometer.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. The increase in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value (the concentration of the compound that inhibits the rate of polymerization by 50%) is calculated.[7][8][9]

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

G cluster_0 Cellular Effects Tubulin_Inhibitor Tubulin Polymerization Inhibitor Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin_Inhibitor->Microtubules Inhibits Polymerization Tubulin->Microtubules Equilibrium Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: General signaling pathway of tubulin polymerization inhibitors.

Experimental Workflow for Evaluating Tubulin-Targeting Agents

G cluster_1 Experimental Workflow Synthesis Synthesis of Analogs Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Determine_IC50->Tubulin_Polymerization_Assay Mechanism_of_Action Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Tubulin_Polymerization_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for the evaluation of tubulin-targeting agents.

Conclusion

The structure-activity relationship of Combretastatin A-4 analogs provides a clear framework for the rational design of new tubulin polymerization inhibitors. The key takeaways for researchers are the critical importance of the 3,4,5-trimethoxyphenyl A-ring, the potential for potency enhancement through strategic substitutions on the B-ring, and the absolute requirement of the cis-stilbene bridge for activity. While the direct SAR data for this compound analogs remains to be fully elucidated, the principles derived from the extensive studies on CA-4 offer valuable guidance for the future development of potent and selective bibenzyl-based anticancer agents. Further research into the synthesis and biological evaluation of a broader range of Eriolin and Dehydroeriolin analogs is warranted to explore their therapeutic potential fully.

References

Validating Autophagy Induction by (-)-11,13-Dehydroeriolin: A Comparative Guide to Multiple Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the induction of autophagy by the sesquiterpene lactone, (-)-11,13-Dehydroeriolin. While research indicates its potential as a protective autophagy inducer, rigorous validation using multiple assays is crucial for conclusive findings.[1] This document outlines key experimental approaches, presents a comparative framework for data analysis, and offers detailed protocols for the validation process.

Introduction to this compound and Autophagy

This compound is a naturally occurring sesquiterpene lactone that has been identified for its antiproliferative properties and its capacity to induce protective autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, making the identification and validation of novel autophagy-inducing compounds like this compound a significant area of research.

To unequivocally demonstrate that a compound induces autophagy, it is essential to employ a combination of assays that monitor different stages of the autophagic pathway. This multi-assay approach provides a robust validation of the compound's mechanism of action and avoids potential misinterpretations that can arise from a single experimental method.

Comparative Analysis of Autophagy Induction

A thorough evaluation of an autophagy-inducing compound involves comparing its effects to well-characterized modulators of the pathway, such as rapamycin (an inducer) and chloroquine (an inhibitor of autophagic flux). The following table provides an illustrative comparison of expected results when validating this compound's effect on autophagy.

Disclaimer: The quantitative data presented for this compound in the following table is illustrative and intended to serve as a template for data presentation. Specific experimental data from the primary literature was not accessible at the time of this guide's creation.

Table 1: Illustrative Comparative Data for Autophagy Induction

AssayParameter MeasuredVehicle ControlThis compoundRapamycin (Positive Control)Chloroquine (Flux Inhibitor)This compound + Chloroquine
Western Blot LC3-II/LC3-I Ratio1.03.54.02.56.0
p62/SQSTM1 Level1.00.40.31.81.9
Fluorescence Microscopy Avg. LC3 Puncta/Cell2-520-3025-3515-2540-50
mCherry-GFP-LC3 Assay Red Puncta/Yellow Puncta1.54.04.50.50.6
Electron Microscopy Autophagosomes/cell1-210-1512-188-12 (accumulation)20-25 (accumulation)

Key Assays for Validating Autophagy Induction

A multi-faceted approach is the gold standard for validating autophagy. Below are detailed descriptions and protocols for essential assays.

Western Blotting for LC3 and p62/SQSTM1

Principle: This is one of the most common methods to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. The protein p62/SQSTM1 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests a functional autophagic flux.

Experimental Protocol:

  • Cell Lysis:

    • Treat cells with this compound, vehicle control, rapamycin, and/or chloroquine for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Sonicate or pass lysates through a needle to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis:

    • Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Fluorescence Microscopy of LC3 Puncta

Principle: The localization of LC3 changes from a diffuse cytoplasmic pattern to distinct puncta upon its recruitment to autophagosome membranes. Visualizing and quantifying these puncta by immunofluorescence provides a measure of autophagosome formation.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the compounds as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with an anti-LC3 primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of LC3 puncta per cell using image analysis software.

mCherry-GFP-LC3 Tandem Fluorescence Assay

Principle: This assay measures autophagic flux. Cells are transfected with a plasmid expressing LC3 fused to both mCherry and GFP. In the neutral pH of the autophagosome, both fluorophores are active, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta. An increase in the ratio of red to yellow puncta indicates increased autophagic flux.

Experimental Protocol:

  • Cell Transfection and Treatment:

    • Transfect cells with the mCherry-GFP-LC3 plasmid and select for stable expression.

    • Seed the cells and treat with the compounds of interest.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope equipped with lasers for both GFP and mCherry excitation.

    • Capture images in both channels.

  • Image Analysis:

    • Merge the green and red channel images.

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • Calculate the ratio of red to yellow puncta to assess autophagic flux.

Transmission Electron Microscopy (TEM)

Principle: TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes). Autophagosomes are characterized by their double membrane and the presence of cytoplasmic content.

Experimental Protocol:

  • Cell Fixation and Processing:

    • Treat cells as required and then fix them with glutaraldehyde.

    • Post-fix with osmium tetroxide.

    • Dehydrate the cells through a graded series of ethanol concentrations.

    • Embed the cell pellet in resin.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Identify and capture images of autophagosomes and autolysosomes.

  • Quantification:

    • Quantify the number of autophagic structures per cell cross-section.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures involved in autophagy research.

Autophagy_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Autophagosome Formation cluster_2 Autophagic Degradation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits AMPK AMPK AMPK->mTORC1 Inhibits AMPK->ULK1_complex Activates Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Activates Phagophore Phagophore Beclin1_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongates & Matures LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Conjugation LC3_II->Phagophore Recruited to Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Autolysysome Autolysysome Lysosome->Autolysysome Fuses with Degradation Degradation & Recycling Autolysosome->Degradation Dehydroeriolin This compound Dehydroeriolin->AMPK Activates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits Fusion/ Acidification

Caption: Autophagy signaling pathway and points of intervention.

Experimental_Workflow cluster_assays Autophagy Assays start Cell Culture treatment Treatment with This compound & Controls start->treatment western Western Blot (LC3-II/I, p62) treatment->western if_microscopy Fluorescence Microscopy (LC3 Puncta) treatment->if_microscopy tandem_assay mCherry-GFP-LC3 (Autophagic Flux) treatment->tandem_assay tem Transmission Electron Microscopy treatment->tem data_analysis Data Analysis & Quantification western->data_analysis if_microscopy->data_analysis tandem_assay->data_analysis tem->data_analysis conclusion Conclusion on Autophagy Induction data_analysis->conclusion

Caption: General workflow for validating autophagy induction.

Conclusion

Validating the autophagy-inducing properties of this compound requires a rigorous, multi-assay approach. By combining biochemical methods like Western blotting with advanced imaging techniques such as fluorescence and electron microscopy, researchers can gain a comprehensive understanding of its mechanism of action. The comparison with known autophagy modulators is essential for contextualizing the compound's potency and effects on autophagic flux. The protocols and frameworks provided in this guide offer a solid foundation for the systematic and accurate validation of this compound as a novel inducer of autophagy.

References

Cross-Validation of (-)-11,13-Dehydroeriolin's Antiproliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of the natural sesquiterpene lactone, (-)-11,13-Dehydroeriolin, against various cancer cell lines. The information presented herein is collated from preclinical research to support further investigation into its therapeutic potential.

I. Comparative Antiproliferative Activity

This compound, a natural product isolated from Carpesium abrotanoides L., has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] To contextualize its potency, this section compares its half-maximal inhibitory concentration (IC50) values with the widely used chemotherapeutic agent, Doxorubicin.

Data Presentation: IC50 Values (µM) of this compound vs. Doxorubicin

Cell LineCancer TypeThis compound (72h)Doxorubicin (24h)Doxorubicin (48h)Doxorubicin (72h)
A549 Lung Carcinoma2.73 µM> 20 µM--
HepG2 Hepatocellular Carcinoma4.65 µM12.2 µM--
HCT116 Colon Carcinoma7.21 µM-0.65 µg/mL (~1.12 µM)-
MDA-MB-231 Breast Adenocarcinoma3.54 µM-6.602 µM-
CNE2 Nasopharyngeal Carcinoma4.87 µMData Not AvailableData Not AvailableData Not Available

Note: The IC50 values for this compound are derived from a study by Yang B.J., et al. (2021). The IC50 values for Doxorubicin are compiled from multiple sources and may reflect different experimental conditions, highlighting the need for direct comparative studies.[2][3][4]

II. Mechanistic Insights: Signaling Pathways

Current research suggests that this compound exerts its antiproliferative effects through the induction of apoptosis and cell cycle arrest, mediated by the generation of reactive oxygen species (ROS) and potential modulation of the JAK/STAT signaling pathway.

A. ROS-Mediated Apoptosis

This compound treatment has been shown to increase intracellular ROS levels. This oxidative stress can trigger the intrinsic apoptosis pathway, leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.

ROS_Apoptosis_Pathway Dehydroeriolin This compound ROS ↑ Reactive Oxygen Species (ROS) Dehydroeriolin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-Mediated Apoptotic Pathway of this compound.

B. JAK/STAT Signaling Pathway

Extracts from Carpesium abrotanoides, rich in sesquiterpene lactones, have been observed to suppress the JAK2/STAT3 signaling pathway in HepG2 cells. This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to a reduction in the transcription of genes that promote cancer cell growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Dehydroeriolin This compound Dehydroeriolin->JAK Inhibits

Caption: Inhibition of the JAK/STAT Signaling Pathway.

III. Experimental Protocols

The following are generalized protocols for the key assays used to determine the antiproliferative activity of this compound.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Reactive Oxygen Species (ROS) Accumulation Assay

This assay quantifies the intracellular levels of ROS using the fluorescent probe DCFH-DA.

  • Cell Treatment: Treat cells with this compound for the specified duration.

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope with excitation at 488 nm and emission at 525 nm.

C. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ros ROS Assay (Oxidative Stress) treatment->ros cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end_viability Determine IC50 mtt->end_viability end_ros Quantify ROS Levels ros->end_ros end_cycle Analyze Cell Cycle Distribution cell_cycle->end_cycle

Caption: General experimental workflow for assessing antiproliferative activity.

IV. Conclusion and Future Perspectives

This compound demonstrates potent antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range. Its mechanisms of action appear to involve the induction of ROS-mediated apoptosis and potential disruption of the JAK/STAT signaling pathway.

For a comprehensive cross-validation, future studies should include:

  • Direct head-to-head comparisons with standard chemotherapeutic agents under identical experimental conditions.

  • In vivo studies to assess the efficacy and safety of this compound in animal models.

  • Detailed molecular studies to fully elucidate the specific protein targets and signaling cascades affected by this compound.

This guide serves as a foundational resource for researchers interested in the continued development of this compound as a potential anticancer therapeutic.

References

Safety Operating Guide

Safe Disposal of (-)-11,13-Dehydroeriolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (-)-11,13-Dehydroeriolin, a sesquiterpene lactone with antiproliferative properties utilized in cancer research.[1][2] Due to its cytotoxic potential, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and the environment. This guide outlines the necessary steps for the safe handling and disposal of this compound and associated waste.

Hazard Classification and Safety Precautions

This compound is classified as a cytotoxic agent due to its antiproliferative activity.[1] As such, it must be handled as a hazardous substance. All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous cytotoxic waste.[3][4]

Personal Protective Equipment (PPE): A comprehensive safety program requires a combination of engineering controls, administrative procedures, and personal protective equipment.[3] The minimum required PPE when handling this compound and its waste includes:

PPE CategoryItemSpecification
Hand Protection Double glovesChemically resistant (e.g., nitrile)
Body Protection Disposable gownSolid front, long-sleeved
Eye Protection Safety goggles or face shieldProvides a full seal around the eyes
Respiratory NIOSH-approved respiratorRequired when handling powders or creating aerosols

Waste Segregation and Containment

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure compliant disposal.[4][5] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.

Waste TypeContainer TypeContainer ColorLabeling
Solid Waste (contaminated gloves, gowns, wipes)Lined, rigid containerPurple or Red"Cytotoxic Waste," "Biohazard" symbol
Sharps Waste (needles, contaminated glass)Puncture-resistant containerPurple or Red"Cytotoxic Sharps," "Biohazard" symbol
Liquid Waste (unused solutions)Sealed, rigid containerPurple or Red"Liquid Cytotoxic Waste"

Note: Container color and labeling requirements may vary by institution and region. Always adhere to your local EHS guidelines.[6]

Disposal Procedure for this compound

The primary goal for the disposal of potent pharmaceutical compounds is to render them "non-retrievable," meaning they are permanently altered and cannot be reused.[7][8][9] Incineration is the preferred method for achieving this standard for cytotoxic waste.[4][7][10]

Step-by-Step Disposal Protocol:

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, or a validated commercial product).

    • Wipe down all surfaces that may have come into contact with the compound.

    • Dispose of all cleaning materials as solid cytotoxic waste.

  • Disposal of Unused Compound (Bulk Quantities):

    • Do not dispose of this compound down the drain or in regular trash.[3]

    • For bulk quantities, contact your institution's Environmental Health and Safety (EHS) department for guidance on chemical neutralization or direct disposal via a certified hazardous waste vendor.

  • Disposal of Contaminated Labware and PPE:

    • Segregate waste at the point of generation.[5]

    • Place all contaminated solid waste (PPE, wipes, plasticware) into the designated purple or red cytotoxic waste container.[11]

    • Place all contaminated sharps into the designated purple or red sharps container.[11]

  • Container Management and Final Disposal:

    • Do not overfill waste containers; seal them when they are three-quarters full.[3]

    • Label the sealed containers with the date and contents.

    • Store the sealed containers in a secure, designated area away from general lab traffic.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor, ensuring a full chain of custody.

Experimental Workflow for Waste Handling

The following diagram outlines the logical flow for the proper segregation and disposal of waste generated from experiments involving this compound.

Workflow for this compound Waste Disposal cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Experiment with This compound waste_gen Generation of Contaminated Waste start->waste_gen solids Solid Waste (PPE, Wipes) waste_gen->solids Segregate sharps Sharps Waste (Needles, Glass) waste_gen->sharps Segregate liquids Liquid Waste (Unused Solutions) waste_gen->liquids Segregate solid_container Purple/Red Lined Bin solids->solid_container sharps_container Purple/Red Sharps Container sharps->sharps_container liquid_container Purple/Red Sealed Container liquids->liquid_container storage Secure Storage Area solid_container->storage sharps_container->storage liquid_container->storage pickup Hazardous Waste Vendor Pickup storage->pickup incineration Incineration pickup->incineration

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Put on the appropriate PPE, including a respirator if the spill involves powder.

  • Containment:

    • For liquid spills, cover with absorbent pads from a chemical spill kit.

    • For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination:

    • Working from the outside in, clean the spill area with a detergent solution, followed by a deactivating agent (e.g., bleach solution), and finally rinse with water.

  • Disposal:

    • Collect all spill cleanup materials in a designated cytotoxic waste container.

  • Reporting:

    • Report the incident to your EHS department.

The following diagram illustrates the decision-making process for handling a cytotoxic spill.

Cytotoxic Spill Response Plan cluster_cleanup Cleanup Procedure spill Spill of this compound Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE (incl. Respirator for Powders) alert->ppe contain Contain Spill with Absorbent Materials ppe->contain decontaminate Decontaminate Area (Detergent -> Deactivator -> Water) contain->decontaminate collect_waste Collect All Cleanup Materials as Cytotoxic Waste decontaminate->collect_waste report Report Spill to EHS collect_waste->report

Caption: Decision-making workflow for responding to a cytotoxic spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-11,13-Dehydroeriolin
Reactant of Route 2
Reactant of Route 2
(-)-11,13-Dehydroeriolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.